Boc-D-Glu(Obzl)-Oh
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDUMMXHVCMISJ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426663 | |
| Record name | Boc-D-Glu(Obzl)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35793-73-8 | |
| Record name | Boc-D-Glu(Obzl)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-D-Glutamic acid 5-benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-Glu(OBzl)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-D-glutamic acid γ-benzyl ester, commonly referred to as Boc-D-Glu(OBzl)-OH. This document details its chemical and physical properties, molecular structure, synthesis, and purification. It further elaborates on its critical role in solid-phase peptide synthesis (SPPS), including detailed experimental protocols for its incorporation into peptide chains.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below, providing a ready reference for laboratory use.[1][2][3][4]
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-5-(benzyloxy)-5-oxopentanoic acid | |
| Synonyms | N-α-t-Boc-D-glutamic acid γ-benzyl ester | [2] |
| CAS Number | 35793-73-8 | [2][5] |
| Molecular Formula | C₁₇H₂₃NO₆ | [2][5] |
| Molecular Weight | 337.37 g/mol | [3] |
| Melting Point | 69-71 °C | [3] |
| Appearance | White to slight yellow to beige powder | [2] |
| Optical Rotation | [α]²⁰/D +5.0 to +7.0° (c=1 in Acetic Acid) | [2] |
| Solubility | Soluble in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [4][6] |
| Storage Temperature | 2-8°C | [1][2][3][5] |
Molecular Structure
This compound is a derivative of the naturally occurring amino acid, D-glutamic acid. The structure features two key protecting groups essential for its application in peptide synthesis:
-
Boc (tert-butyloxycarbonyl) group: This group protects the α-amino functionality. It is stable under a variety of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[7]
-
Benzyl (Bzl) ester: This group protects the γ-carboxyl group of the glutamic acid side chain. The benzyl ester is stable to the mild acidic conditions used for Boc deprotection, ensuring the side chain remains protected during peptide chain elongation. It is typically removed under stronger acidic conditions, such as with hydrogen fluoride (HF), or through catalytic hydrogenation.
These orthogonal protecting groups allow for the selective deprotection and coupling of the α-amino group without affecting the side chain, a fundamental principle of the Boc/Bzl strategy in SPPS.
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from D-glutamic acid. The following is a general, representative protocol.
Step 1: Synthesis of γ-Benzyl-D-glutamate
This step involves the selective esterification of the γ-carboxyl group of D-glutamic acid.
-
Materials: D-glutamic acid, benzyl alcohol, sulfuric acid, sodium bicarbonate.
-
Procedure:
-
A mixture of D-glutamic acid, benzyl alcohol, and a catalytic amount of sulfuric acid is heated.
-
Water formed during the reaction is removed under reduced pressure to drive the esterification.[8]
-
After the reaction is complete, the mixture is cooled and neutralized with a sodium bicarbonate solution to precipitate the crude product.[8]
-
The crude γ-benzyl D-glutamate is collected by filtration and purified by recrystallization from hot water.[8]
-
Step 2: N-α-Boc Protection
The α-amino group of γ-benzyl-D-glutamate is then protected with a Boc group.
-
Materials: γ-Benzyl-D-glutamate, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent (e.g., a mixture of water and dioxane or tetrahydrofuran).
-
Procedure:
-
γ-Benzyl-D-glutamate is dissolved in an aqueous basic solution.
-
Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, and the mixture is stirred at room temperature.
-
The pH of the reaction is maintained in the basic range by the addition of a base.
-
After the reaction is complete, the mixture is acidified, and the product, this compound, is extracted with an organic solvent.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield the final product.
-
Caption: General synthesis workflow for this compound.
Purification and Characterization
The crude this compound is typically purified by column chromatography on silica gel or by recrystallization. The purity and identity of the final product are confirmed by various analytical techniques.
Characterization Data (Representative for the L-isomer):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.35 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 4.35 (m, 1H, α-CH), 2.55 (t, 2H, γ-CH₂), 2.20 (m, 1H, β-CH), 2.00 (m, 1H, β-CH), 1.44 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 178.5, 172.9, 155.6, 135.7, 128.6, 128.3, 128.2, 80.1, 66.5, 53.2, 30.3, 28.3, 27.9.
-
FT-IR (KBr, cm⁻¹): 3350-3450 (N-H stretch), 3000-3300 (O-H stretch, carboxylic acid), 2980 (C-H stretch, aliphatic), 1735 (C=O stretch, ester), 1710 (C=O stretch, carbamate and carboxylic acid), 1510 (N-H bend), 1250 (C-O stretch).
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block in Boc-SPPS. The following protocols detail its use in the elongation of a peptide chain on a solid support (e.g., Merrifield resin).
Boc Deprotection Protocol:
-
Swell the Resin: Swell the peptide-resin in dichloromethane (DCM).
-
Pre-wash: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[9]
-
Washing: Thoroughly wash the resin with DCM to remove residual TFA.
-
Neutralization: Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.
-
Washing: Wash the resin thoroughly with DCM or DMF.
Caption: Standard workflow for Boc deprotection in SPPS.
Coupling Protocol (using HBTU/DIEA):
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents), HBTU (3-4 equivalents), and DIEA (6-8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture for 2-4 hours.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM.
Caption: Workflow for coupling this compound in SPPS.
Safety and Handling
This compound is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including eye shields, gloves, and a dust mask (type N95 or equivalent).[1] It should be stored in a tightly sealed container in a cool, dry place, away from heat and sources of ignition. Standard laboratory hygiene practices should be followed, including washing hands after handling.
Conclusion
This compound is an indispensable reagent for the synthesis of peptides containing D-glutamic acid residues via the Boc/Bzl strategy. Its well-defined chemical properties and the orthogonal nature of its protecting groups allow for its efficient and controlled incorporation into complex peptide sequences. The protocols outlined in this guide provide a framework for the successful synthesis, purification, and application of this important building block in peptide chemistry and drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Boc-Glu(OBzl)-OH = 98.0 T 13574-13-5 [sigmaaldrich.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
The Linchpin of Peptide Synthesis: A Technical Guide to the Role of Boc-D-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protected amino acids is paramount to achieving high yields and purity. Among the arsenal of available building blocks, N-α-tert-butyloxycarbonyl-D-glutamic acid γ-benzyl ester, commonly known as Boc-D-Glu(OBzl)-OH, serves as a critical component, particularly within the robust framework of Boc/Bzl solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the role of this compound, detailing its chemical properties, its application in SPPS, and the critical considerations for its successful incorporation into peptide chains.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in peptide synthesis. These properties dictate its solubility, stability, and reactivity during the various stages of SPPS.
| Property | Value | Reference |
| CAS Number | 35793-73-8 | [1][2][3][4] |
| Molecular Formula | C₁₇H₂₃NO₆ | [1] |
| Molecular Weight | 337.37 g/mol | [1] |
| Appearance | White to off-white powder | |
| Storage Temperature | 2-8°C | |
| Purity (Typical) | ≥98% | [3] |
The Boc/Bzl Strategy: A Quasi-Orthogonal Approach
This compound is a cornerstone of the Boc/Bzl protection strategy in SPPS. This methodology is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the "permanent" side-chain benzyl (Bzl) ester are removed by acidic conditions, but at different strengths.[5] The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl ester protecting the γ-carboxyl group of the glutamic acid residue requires a strong acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[6][7] This differential acid lability allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, while the side chain remains protected until the final cleavage step.[8]
The Boc/Bzl strategy, while considered a more traditional approach compared to the widely used Fmoc/tBu strategy, offers distinct advantages, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation.[][10] The repeated acidic treatments during Boc deprotection help to disrupt secondary structures that can hinder coupling efficiency.[6][10]
The Role of this compound in the SPPS Workflow
The incorporation of a D-glutamic acid residue using this compound follows the standard cyclical workflow of Boc-SPPS. This process involves a series of deprotection, neutralization, and coupling steps.
Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The successful incorporation of this compound into a growing peptide chain necessitates meticulous adherence to optimized protocols.
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.
-
Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[11] A scavenger such as 0.5% dithioethane (DTE) can be added if the sequence contains sensitive residues like Cys, Met, or Trp.[8]
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Perform a pre-wash by agitating the resin with the 50% TFA/DCM solution for 5 minutes.[11][12]
-
Drain the solution and add a fresh portion of the deprotection solution.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[11][12]
-
Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[12]
-
Neutralization
Following the acidic deprotection, the N-terminal ammonium salt must be neutralized to the free amine to enable the subsequent coupling reaction.
-
Reagent: 10% Diisopropylethylamine (DIEA) in DCM.[8]
-
Procedure:
-
Wash the deprotected peptide-resin with DCM.
-
Add the 10% DIEA/DCM solution to the resin and agitate for 1-2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin extensively with DCM and/or N,N-Dimethylformamide (DMF) to remove excess base.[12]
-
Coupling of this compound
This is the core step where the protected D-glutamic acid is incorporated into the peptide chain. The choice of coupling reagent is critical for achieving high efficiency, especially with sterically hindered amino acids.
| Coupling Reagent Class | Examples | Notes |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Often used with additives like HOBt to suppress racemization and side reactions.[13][14] |
| Phosphonium Salts | BOP, PyBOP | Highly effective but BOP can produce a carcinogenic byproduct.[13] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Generally preferred for their high reactivity and ability to suppress racemization, making them suitable for difficult couplings.[15][16] |
-
Typical Protocol (using HBTU):
-
In a separate vessel, dissolve 2-4 equivalents of this compound and a near-equivalent amount of HBTU in DMF.[12]
-
Add 4-6 equivalents of DIEA to the solution to initiate pre-activation.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[12]
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.[12]
-
Once complete, drain the coupling solution and wash the resin with DMF and DCM.
-
Caption: General mechanism of amino acid activation and coupling in SPPS.
Final Cleavage and Benzyl Ester Deprotection
Upon completion of the peptide assembly, the peptide is cleaved from the resin, and all side-chain protecting groups, including the benzyl ester of the D-glutamic acid residue, are removed simultaneously.
-
Reagent: Anhydrous Hydrogen Fluoride (HF) is the most common reagent for this step.[17][18][19] A cleavage cocktail containing scavengers is essential to prevent side reactions. A common mixture is HF/anisole (9:1 v/v).[11]
-
Procedure:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add the scavenger (e.g., anisole) to the reaction vessel.
-
Cool the vessel in a dry ice/methanol bath.
-
Carefully distill a measured amount of anhydrous HF into the vessel.
-
Stir the reaction mixture at 0°C for 45-60 minutes.[11]
-
Remove the HF by vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extract the peptide from the resin using a suitable solvent (e.g., aqueous acetic acid).
-
Lyophilize the extract to obtain the crude peptide.
-
Potential Side Reactions
While a robust method, the use of this compound in Boc-SPPS is associated with potential side reactions, primarily during the final cleavage step.
-
Pyroglutamate Formation: The deprotected γ-carboxyl group of the glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue.[20]
-
Anisylation: During HF cleavage, the protonated γ-carboxyl group can form a reactive acylium ion, which can be attacked by the anisole scavenger, leading to an aryl ketone byproduct.[20]
-
Transesterification: In the presence of alcohols and a base, transesterification of the benzyl ester can occur.[21]
Quantitative Performance Comparison: Boc vs. Fmoc Strategies
Direct quantitative comparisons for the synthesis of the same peptide using this compound versus its Fmoc-protected counterpart are not extensively reported in the literature. However, general trends can be summarized:
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Notes |
| Crude Peptide Yield | Generally good, can be higher for hydrophobic peptides. | Often higher for routine and modified peptides due to milder conditions.[22] | Yield is highly sequence-dependent. |
| Crude Peptide Purity | Can be lower due to repeated acid exposure. | Typically higher due to milder deprotection steps, leading to fewer side reactions.[6][22][] | Purity is influenced by coupling efficiency and side reactions. |
| Final Purified Yield | May be lower due to more challenging purification. | Often higher due to cleaner crude product.[22] | Dependent on the efficiency of the purification process. |
Applications in the Synthesis of Bioactive Peptides
The incorporation of D-amino acids, such as D-glutamic acid, is a common strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity. This compound is therefore a crucial building block in the synthesis of a wide range of bioactive peptides, including peptide hormones, enzyme inhibitors, and novel therapeutic agents.[7][20][24][25]
Conclusion
This compound remains an indispensable reagent in the field of peptide synthesis. Its utility within the Boc/Bzl strategy provides a reliable and effective method for the incorporation of D-glutamic acid residues, particularly for the synthesis of challenging peptide sequences. A thorough understanding of its chemical properties, the nuances of the Boc-SPPS workflow, and the potential for side reactions is critical for researchers and drug development professionals to successfully synthesize complex and bioactive peptides. While the Fmoc/tBu strategy has gained widespread popularity for its milder conditions, the Boc/Bzl approach, with key reagents like this compound, continues to be a powerful and relevant tool in the peptide chemist's arsenal.
References
- 1. peptide.com [peptide.com]
- 2. This compound, 35793-73-8 | BroadPharm [broadpharm.com]
- 3. 35793-73-8 Cas No. | N-Boc-D-Glutamic acid 5-benzyl ester | Apollo [store.apolloscientific.co.uk]
- 4. CAS RN 35793-73-8 | Fisher Scientific [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. UQ eSpace [espace.library.uq.edu.au]
- 20. benchchem.com [benchchem.com]
- 21. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 24. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chemimpex.com [chemimpex.com]
Boc-D-Glu(Obzl)-Oh molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and analytical characterization of N-α-tert-Butoxycarbonyl-D-glutamic acid γ-benzyl ester, commonly referred to as Boc-D-Glu(OBzl)-OH. This protected amino acid is a critical building block in synthetic peptide chemistry, particularly in the construction of complex peptides and peptidomimetics for therapeutic and research purposes.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below. These values are essential for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₁₇H₂₃NO₆ | [1][2][3] |
| Molecular Weight | 337.37 g/mol (also cited as 337.4 g/mol or 337.40 g/mol ) | [2][3][4][5] |
| CAS Number | 35793-73-8 | [1][2][3] |
| Appearance | White powder | [6] |
| Melting Point | 69-71 °C (also cited as 62-78 °C) | [2][6][5] |
Role in Peptide Synthesis
This compound is a derivative of the amino acid D-glutamic acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the γ-carboxyl group of the side chain is protected as a benzyl ester (OBzl). This dual protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection scheme. The Boc group provides temporary protection for the α-amino group and can be selectively removed under acidic conditions, while the more stable benzyl ester safeguards the side-chain carboxyl group, which is typically deprotected in the final cleavage step.
The workflow below illustrates the iterative cycle of solid-phase peptide synthesis utilizing a Boc-protected amino acid like this compound.
Experimental Protocols
The successful application of this compound in peptide synthesis relies on well-defined experimental procedures for coupling and deprotection. Below are detailed methodologies for key steps.
Boc Group Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the removal of the N-terminal Boc group from a peptide-resin, a critical step before the coupling of the next amino acid.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DCM for approximately 20-30 minutes in a suitable reaction vessel.[7] The DCM is then drained.
-
Deprotection: A solution of 25-50% TFA in DCM is added to the swollen resin.[1][8] The mixture is agitated for about 30 minutes at room temperature to ensure complete removal of the Boc group.[7]
-
Washing: The TFA solution is drained, and the resin is washed multiple times with DCM to thoroughly remove residual TFA.[7]
-
Neutralization: To neutralize the newly formed N-terminal trifluoroacetate salt, the resin is washed with a solution of 5-10% DIEA in DCM or DMF. This step is typically performed twice for 5-10 minutes each.[7][8]
-
Final Washing: The resin is washed again multiple times with DCM or DMF to remove excess DIEA.[7] The peptide-resin is now ready for the subsequent coupling step.
Coupling of this compound
This protocol describes the incorporation of this compound onto the deprotected N-terminus of the peptide-resin.
Materials:
-
Deprotected peptide-resin (with a free N-terminal amine)
-
This compound
-
Racemization suppressant (e.g., HOBt, particularly if using DCC)[10]
-
Diisopropylethylamine (DIEA) or other non-nucleophilic base
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Activation of Amino Acid: In a separate vessel, this compound (typically 3-4 equivalents relative to the resin substitution) is pre-activated. This is achieved by dissolving it in DMF with a coupling agent like HATU (3-4 equivalents) and DIEA (6-8 equivalents).[8] The solution is allowed to react for 2-5 minutes.[8]
-
Coupling Reaction: The pre-activated amino acid solution is added to the neutralized peptide-resin. The reaction mixture is then agitated for a period of 2-4 hours to facilitate peptide bond formation.[8]
-
Monitoring: The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or Isatin test.[11] If the test is positive (indicating incomplete reaction), a second coupling may be required.[11]
-
Washing: Upon completion, the coupling solution is drained, and the resin is thoroughly washed with DMF and DCM to remove unreacted reagents and byproducts.
Characterization of Boc-Protected Amino Acids
Ensuring the purity and structural integrity of this compound before its use is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.
Protocol: ¹H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the Boc-protected amino acid.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer and lock the field frequency using the deuterium signal from the solvent.
-
Optimize the magnetic field homogeneity by shimming the instrument.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans).
Data Analysis:
-
Process the spectrum (Fourier transformation, phase correction, baseline correction).
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Expected Characteristic Signals:
The integration of these signals should be consistent with the number of protons in the structure of this compound. The presence and correct chemical shift of the Boc group's singlet are strong indicators of successful protection.[2]
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. digital.csic.es [digital.csic.es]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in the synthesis of peptides and other complex organic molecules. Its widespread use stems from a unique combination of stability under a variety of reaction conditions and its facile, selective removal under mild acidic conditions. This guide provides a comprehensive overview of the Boc group's core chemical properties, detailed experimental protocols for its application, and its critical role in the strategic assembly of amino acid building blocks, particularly in the context of drug discovery and development.
Core Chemical Properties and Principles
The Boc group is a carbamate that temporarily masks the nucleophilic and basic nature of the primary or secondary amine of an amino acid. This protection is crucial to prevent unwanted side reactions during peptide bond formation and allows for a controlled, stepwise elongation of the peptide chain.
Key Features:
-
Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage by moderately strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. This deprotection mechanism proceeds through the formation of a stable tert-butyl cation.
-
Base and Nucleophile Stability: N-Boc protected amino acids exhibit excellent stability in the presence of basic and nucleophilic reagents, a property that is fundamental to the design of orthogonal protection strategies in complex syntheses.
-
Stability to Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is resistant to cleavage by catalytic hydrogenation, further expanding its utility in orthogonal schemes.
-
Crystallinity and Storage: Many Boc-protected amino acids are stable, crystalline solids that can be stored for extended periods without significant decomposition.
The strategic advantage of the Boc group lies in its "orthogonality" to other classes of protecting groups. For instance, it can be selectively removed in the presence of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Cbz group, enabling chemists to deprotect different parts of a molecule in a specific sequence.
Mechanism of Protection and Deprotection
Boc Protection of an Amino Acid
The introduction of the Boc group is most commonly achieved through the reaction of an amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base. The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. The resulting unstable intermediate collapses, releasing tert-butyl carbonate, which then decomposes to the stable byproducts tert-butanol and carbon dioxide.
Boc Deprotection (Acidolysis)
The removal of the Boc group is an acid-catalyzed elimination reaction. The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is highly unstable and rapidly decarboxylates to release the free amine and carbon dioxide.
The liberated tert-butyl cation is a potent electrophile and can lead to undesired alkylation of sensitive amino acid side chains, such as those of tryptophan and methionine. To prevent these side reactions, "scavengers" like anisole, thioanisole, or dithiothreitol (DTE) are typically added to the deprotection solution to trap the cation.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amino Acid
This protocol describes a standard method for the Boc protection of an amino acid in solution phase using di-tert-butyl dicarbonate.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent: 1,4-Dioxane/Water (1:1) or Tetrahydrofuran (THF)/Water (1:1)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).
-
Add the base (e.g., NaOH, 1.5 equivalents) to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the reaction mixture portion-wise while maintaining vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (three times the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the N-Boc protected amino acid.
| Parameter | Value/Condition | Reference |
| Amino Acid | 1.0 eq | |
| (Boc)₂O | 1.1 - 1.5 eq | |
| Base (NaOH or TEA) | 1.5 - 2.0 eq | |
| Temperature | 0 °C to Room Temp. | |
| Reaction Time | 2 - 4 hours | |
| Typical Yield | >90% |
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the N-terminal Boc group from a peptide-resin during the cyclical process of solid-phase peptide synthesis.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropanol (IPA)
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel. Drain the solvent.
-
Pre-wash (optional): Perform a brief pre-wash by agitating the resin with a 25-50% TFA in DCM solution for 1-2 minutes, then drain.
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM to the resin. Agitate the mixture for 15-30 minutes to ensure complete deprotection.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid. An additional wash with isopropanol is often used to help remove trace amounts of TFA.
-
Neutralization: To prepare for the next coupling step, neutralize the resulting N-terminal ammonium trifluoroacetate salt. Wash the resin twice with a 10% solution of DIEA in DCM for 1-2 minutes each time.
-
Final Wash: Wash the resin again with DCM to remove excess DIEA and its salt, rendering the N-terminal amine ready for coupling with the next Boc-protected amino acid.
| Parameter | Value/Condition | Reference |
| Deprotection Reagent | 25-50% TFA in DCM | |
| Reaction Time | 15 - 30 minutes | |
| Scavengers (if needed) | Anisole, Thioanisole | |
| Neutralization Base | 10% DIEA in DCM | |
| Deprotection Efficacy | Typically >99% | - |
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the first widely adopted method for SPPS, pioneered by Bruce Merrifield. In this approach, the temporary Nα-amino protection is provided by the acid-labile Boc group, while semi-permanent side-chain protection is afforded by more acid-stable benzyl-based groups. The final cleavage of the completed peptide from the resin and removal of the side-chain protecting groups requires a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
The cyclical nature of Boc-SPPS involves a series of repeated steps: Nα-Boc deprotection, neutralization, and coupling of the next activated Nα-Boc-amino acid.
Orthogonal Protection Strategies
The stability of the Boc group to bases and hydrogenolysis allows for its use in orthogonal protection schemes, which are essential for the synthesis of complex peptides or molecules with multiple functional groups that require selective manipulation.
Conclusion
The tert-butyloxycarbonyl protecting group remains an indispensable tool in modern organic synthesis, particularly for peptide and medicinal chemistry. Its well-understood reactivity, predictable stability, and central role in established synthetic strategies like the Boc/Bzl SPPS method ensure its continued relevance. For researchers and professionals in drug development, a thorough understanding of the principles and experimental nuances of Boc chemistry is essential for the efficient and successful synthesis of target molecules. The careful application of the protocols and strategies outlined in this guide will empower scientists to leverage the full potential of this versatile protecting group.
function of the benzyl ester in glutamic acid protection
An In-depth Technical Guide on the Function of the Benzyl Ester in Glutamic Acid Protection
In the complex landscape of multi-step organic synthesis, particularly in peptide and polymer chemistry, the selective and temporary masking of reactive functional groups is paramount. For acidic amino acids like glutamic acid, which possesses two carboxylic acid groups (α-carboxyl and γ-carboxyl), differential protection is crucial to ensure specific bond formation. The benzyl ester (Bn) serves as a robust and reliable protecting group for the side-chain (γ-carboxyl) of glutamic acid for several key reasons.
-
Chemical Stability : The benzyl ester is highly stable under a wide range of reaction conditions, including the mildly acidic or basic treatments often used to remove other protecting groups.[1] For instance, in Boc-based solid-phase peptide synthesis (SPPS), the N-terminal Boc group is removed with trifluoroacetic acid (TFA), conditions under which the benzyl ester remains intact.[2] This stability ensures the integrity of the side-chain carboxyl group throughout multiple synthesis cycles.[1]
-
Prevention of Side Reactions : Unprotected glutamic acid side-chains can lead to undesirable side reactions. N-terminal glutamic acid residues can cyclize to form pyroglutamate, and aspartic acid (a similar acidic amino acid) can form aminosuccinimide intermediates, leading to a mixture of α- and β-coupled products.[2] By protecting the γ-carboxyl group as a benzyl ester, these pathways are effectively blocked.
-
Orthogonal Deprotection : The key advantage of the benzyl group is its unique and mild removal condition: catalytic hydrogenolysis.[1][3] This process involves cleavage of the benzylic carbon-oxygen bond with hydrogen gas and a palladium catalyst.[1] This deprotection strategy is "orthogonal" to many other protecting groups used in peptide synthesis (e.g., acid-labile Boc groups and base-labile Fmoc groups), meaning the benzyl ester can be removed selectively without affecting other protected functionalities.[3][4]
-
Enhanced Solubility and Handling : The introduction of the hydrophobic benzyl group can improve the solubility of the amino acid derivative in organic solvents commonly used in synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM). It also converts the zwitterionic amino acid into a more easily handled salt, such as the p-toluenesulfonate salt.[5]
Logical Workflow for Benzyl Ester Protection and Deprotection
The general strategy for utilizing benzyl ester protection in the context of synthesis is a three-stage process: protection of the starting material, incorporation into the main structure, and final deprotection to yield the active molecule.
Caption: General workflow for using γ-benzyl L-glutamate in synthesis.
Experimental Protocols
Protection: Synthesis of γ-Benzyl L-Glutamate
This protocol describes the acid-catalyzed esterification of L-glutamic acid with benzyl alcohol. Two common acid catalysts are sulfuric acid and p-toluenesulfonic acid (TsOH). The TsOH method is often preferred for its high yield and formation of a crystalline product.[5]
Method 1: p-Toluenesulfonic Acid Catalysis [5]
-
Reagents:
-
L-Glutamic Acid (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.2 eq)
-
Benzyl Alcohol (5.0 eq)
-
Cyclohexane
-
Ethyl Acetate
-
-
Procedure:
-
Combine L-glutamic acid (0.136 mol, 20 g), p-toluenesulfonic acid (0.163 mol, 31 g), benzyl alcohol (0.680 mmol, 70.4 mL), and cyclohexane (160 mL) in a round-bottom flask equipped with a Dean-Stark trap and condenser.
-
Heat the mixture to reflux with vigorous stirring for approximately 6 hours, collecting the water byproduct in the Dean-Stark trap.
-
Cool the reaction mixture to 50 °C and add ethyl acetate (240 mL).
-
Briefly warm the resulting suspension to reflux, then stir for 1 hour at room temperature to allow for precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with ethyl acetate and dry to yield (S)-dibenzyl glutamate p-toluenesulfonate as a white solid.
-
Deprotection: Catalytic Hydrogenolysis
This protocol details the removal of the benzyl ester protecting group using palladium-catalyzed hydrogenation to yield the free carboxylic acid.[1][4]
-
Reagents:
-
γ-Benzyl L-glutamate containing peptide/molecule (1.0 eq)
-
Palladium on Carbon (Pd/C), 10% w/w (typically 5-10 mol% Pd)
-
Hydrogen Gas (H₂)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
-
Procedure:
-
Dissolve the benzyl-protected substrate in a suitable solvent (e.g., methanol) in a hydrogenation flask.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst is pyrophoric and should be handled with care.
-
Seal the flask and purge the system several times with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm, or a balloon of H₂) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Toluene is a byproduct of the reaction.[1]
-
Reaction Mechanisms
Protection: Acid-Catalyzed Esterification (Fischer Esterification)
The protection reaction proceeds via a standard Fischer esterification mechanism, where the carboxylic acid is activated by protonation, followed by nucleophilic attack from the benzyl alcohol.
Caption: Mechanism of acid-catalyzed benzyl ester formation.
Deprotection: Catalytic Hydrogenolysis
This reaction occurs on the surface of the palladium catalyst. The process involves the oxidative addition of the C-O bond to the metal surface, followed by reaction with adsorbed hydrogen to cleave the bond.
Caption: Simplified workflow for catalytic hydrogenolysis deprotection.
Quantitative Data Summary
The efficiency of the protection and deprotection steps is critical for the overall success of a synthetic route. The following tables summarize representative quantitative data from the literature.
Table 1: Efficiency of γ-Carboxyl Protection of Glutamic Acid
| Method/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic Acid | Cyclohexane | 6 | 97 | [5] |
| Sulfuric Acid | Benzyl Alcohol (reagent and solvent) | 4.5 | ~49* | [6] |
*Yield calculated from the reported masses of 1416 g L-glutamic acid reactant and 693 g final recrystallized product.[6]
Table 2: Conditions for Benzyl Ester Deprotection
| Method | Catalyst/Reagent | Conditions | Typical Byproduct | Reference |
| Catalytic Hydrogenolysis | H₂ (g), Pd/C | Mild (RT, 1-4 atm) | Toluene | [1] |
| Acidolysis | HBr in Acetic Acid (33%) | 45-55 °C, 1.5-2.5 h | Benzyl bromide | [7][8] |
| Silylation | Trimethylsilyl iodide (TMSI) | Varies | Benzyl iodide | [8] |
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. CN1667019A - Synthetic method of high molecular weight poly L-glutamic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Navigating the Solubility of Boc-D-Glu(OBzl)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-tert-Butoxycarbonyl-D-glutamic acid γ-benzyl ester (Boc-D-Glu(OBzl)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is paramount for the successful design and execution of peptide synthesis protocols, ensuring efficient coupling reactions and high-purity final products. This document presents available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and illustrates the compound's role in the Boc-SPPS workflow.
Core Data Presentation: Solubility Profile
The solubility of this compound is influenced by the polarity of the solvent and the presence of its bulky protecting groups, the tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups. These nonpolar moieties generally render the molecule more soluble in organic solvents than in aqueous solutions. The following tables summarize the known solubility of this compound in common organic solvents.
Quantitative Solubility Data
| Solvent | Chemical Class | Quantitative Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 200 mg/mL (592.82 mM)[1] | Ultrasonic assistance may be required.[1] |
| ≥ 100 mg/mL (296.41 mM)[2] | --- | ||
| Dimethylformamide (DMF) | Polar Aprotic | Clearly soluble at 1 mmole in 2 mL (~168.7 mg/mL)[3] | --- |
Qualitative Solubility Data
| Solvent | Chemical Class | Observed Solubility |
| Chloroform | Chlorinated | Slightly Soluble (for DL-racemic mixture)[4] |
| Methanol | Alcohol | Slightly Soluble (for DL-racemic mixture)[4] |
Experimental Protocols
While specific, standardized protocols for determining the solubility of this compound are not extensively published, a general methodology can be adapted from established procedures for protected amino acids and peptides.[5][6]
Protocol: Determination of Solubility via the Saturation Method
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
High-purity organic solvents of interest
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical technique.[]
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe, avoiding disturbance of the settled solid. Immediately filter the supernatant through a syringe filter to remove any remaining undissolved particles.
-
Quantification: Accurately dilute the clear, filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or g/L.
Mandatory Visualization: Role in Boc-SPPS Workflow
This compound is a fundamental building block in Boc solid-phase peptide synthesis. Its solubility in solvents like DMF and DCM is crucial for the efficiency of the coupling step. The following diagram illustrates the logical workflow of a single coupling cycle in Boc-SPPS, highlighting the stage where the dissolution of this compound is critical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-D-Glu-OBzl Novabiochem 34404-30-3 [sigmaaldrich.com]
- 4. Boc-DL-Glu(OBzl)-OH | 117997-81-6 [amp.chemicalbook.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
An In-Depth Technical Guide to the Storage and Stability of Boc-D-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and handling guidelines for N-α-tert-Butyloxycarbonyl-D-glutamic acid γ-benzyl ester (Boc-D-Glu(OBzl)-OH). This valuable amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), and understanding its stability profile is paramount for ensuring the integrity and success of complex peptide manufacturing.
Chemical Information
| Property | Value |
| Chemical Name | N-α-tert-Butyloxycarbonyl-D-glutamic acid γ-benzyl ester |
| Synonyms | Boc-D-glutamic acid 5-benzyl ester, this compound |
| CAS Number | 35793-73-8 |
| Molecular Formula | C₁₇H₂₃NO₆ |
| Molecular Weight | 337.37 g/mol |
| Appearance | White to off-white crystalline powder |
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the quality and stability of this compound.
Storage Conditions:
| Parameter | Recommendation | Citation |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage is also acceptable according to some suppliers. | [1][2] |
| Humidity | Store in a dry environment. The compound can be hygroscopic. | |
| Light | Store in a light-resistant container. | |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation. |
Handling Guidelines:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Hygroscopicity: The compound may be hygroscopic. Minimize exposure to atmospheric moisture by keeping containers tightly sealed.
-
Contamination: Avoid cross-contamination by using clean, dedicated spatulas and equipment.
Stability Profile
This compound is generally stable when stored under the recommended conditions. However, its stability can be compromised by exposure to certain environmental factors and chemical conditions. The primary degradation pathways involve the cleavage of the Boc and benzyl ester protecting groups, as well as the potential for intramolecular cyclization.
Chemical Stability:
| Condition | Stability | Potential Degradation Products | Citation |
| Acidic Conditions | Labile. The Boc protecting group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrogen chloride). | D-Glu(OBzl)-OH, tert-butanol, isobutylene, carbon dioxide | [3] |
| Basic Conditions | Generally stable. The Boc group is resistant to basic conditions. The benzyl ester can be susceptible to hydrolysis under strong basic conditions. | Boc-D-Glu-OH, Benzyl alcohol | [3] |
| Elevated Temperature | May lead to accelerated degradation. | Decomposition products | |
| Oxidizing Agents | Avoid strong oxidizing agents. | Oxidized byproducts |
Potential Degradation Pathways
The two primary protecting groups on this compound, the N-terminal Boc group and the side-chain benzyl ester, are susceptible to cleavage under specific conditions. Furthermore, the glutamic acid moiety itself can undergo intramolecular cyclization.
Acid-Catalyzed Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is designed to be labile to acidic conditions, which is a fundamental aspect of its use in peptide synthesis.
Hydrolysis of the Benzyl Ester
The benzyl ester protecting the side-chain carboxyl group can be removed by hydrolysis, typically under basic conditions or through hydrogenolysis.
References
A Technical Guide to High-Purity Boc-D-Glu(Obzl)-OH for Researchers and Drug Development Professionals
Introduction: N-α-tert-Butoxycarbonyl-D-glutamic acid γ-benzyl ester, commonly abbreviated as Boc-D-Glu(Obzl)-OH, is a crucial protected amino acid derivative indispensable in the field of peptide chemistry and drug discovery. Its strategic use of the acid-labile Boc (tert-butoxycarbonyl) group for the α-amino function and the more stable benzyl ester for the γ-carboxyl group of the side chain makes it a vital building block in solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of commercial suppliers, quality specifications, and key experimental protocols involving high-purity this compound.
Commercial Suppliers and Purity Specifications
The selection of a reliable supplier for this compound is paramount to ensure the integrity and success of peptide synthesis. High purity is critical to avoid the introduction of deletion sequences or other impurities in the final peptide. The following table summarizes the specifications from several commercial suppliers.
| Supplier | Product Name/Synonym | CAS Number | Purity Specification | Analytical Method | Molecular Weight |
| Sigma-Aldrich (Novabiochem) | This compound Novabiochem® | 35793-73-8 | ≥ 98.0% | HPLC, TLC | 337.37 |
| Benchchem | Boc-Glu(OBzl)-OH | 13574-13-5 (L-isomer) | Not specified | Not specified | Not specified |
| Alkali Scientific (distributor for MilliporeSigma) | This compound | Not specified | Not specified | Not specified | Not specified |
| Ottokemi | Boc-L-glutamic acid 5-benzyl ester | 13574-13-5 | 98%+ | Not specified | 337.37 |
| MyBioSource | Boc-Glu(OBzl)-OH, Biochemical | Not specified | Research Grade | Not specified | Not specified |
| Crescent Chemical | This compound | Not specified | Not specified | Not specified | Not specified |
| Advanced ChemTech | This compound | Not specified | Not specified | Not specified | Not specified |
| MedchemExpress | Boc-Glu(OBzl)-OH | 13574-13-5 (L-isomer) | Not specified | Not specified | Not specified |
| BroadPharm | This compound | 35793-73-8 | Not specified | NMR | Not specified |
| Aapptec | H-Glu(OBzl)-OH (related product) | 1676-73-9 | Not specified | Not specified | Not specified |
| BOC Sciences | Not specified | Not specified | cGMP grade available | HPLC, Chiral HPLC, etc. | Not specified |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy.
Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support.
1. Resin Preparation:
-
Start with a suitable resin, such as a Merrifield resin, pre-loaded with the C-terminal amino acid.
-
Swell the resin in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes for a pre-wash.
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes to ensure complete removal of the Boc protecting group.
-
Wash the resin thoroughly with DCM to remove residual TFA.[1]
3. Neutralization:
-
Treat the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.
-
Wash the resin thoroughly with DCM or DMF to remove excess base.[1]
4. Amino Acid Coupling:
-
Pre-activate this compound (3-4 equivalents) with a coupling agent like HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.[1]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 2-4 hours to facilitate the coupling reaction.
-
Wash the resin with DMF and DCM to remove unreacted reagents.[1]
5. Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
6. Final Cleavage:
-
After the final coupling and deprotection, treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., HF/anisole 9:1 v/v) for 1 hour at 0°C. This cleaves the peptide from the resin and removes the side-chain protecting groups, including the benzyl ester from the glutamic acid residue.[1]
7. Purification:
-
The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound with protecting groups.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for SPPS using this compound.
Quality Control Workflow for High-Purity this compound
Caption: Quality control workflow for this compound.
The Role of this compound in Drug Development
This compound is not only a building block for peptides but also a versatile intermediate in the synthesis of peptidomimetics and other small molecule drugs.[2][] The incorporation of D-amino acids, such as D-glutamic acid, can enhance the metabolic stability of a peptide by making it less susceptible to enzymatic degradation. This is a critical consideration in the design of peptide-based therapeutics with improved pharmacokinetic profiles. Furthermore, the glutamic acid side chain can be a key pharmacophoric element, involved in binding to biological targets.[4] The ability to introduce this functionality in a controlled manner, with both the alpha-amino and gamma-carboxyl groups appropriately protected, is essential for the successful synthesis of complex drug candidates.[2]
References
An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a significant compound in the pharmaceutical industry. Primarily known as a process-related impurity and degradation product of the semi-synthetic penicillin antibiotic, flucloxacillin, its synthesis, characterization, and quantification are of paramount importance for quality control in drug development. This document details its chemical and physical properties, synthesis, analytical methodologies, and biological context. Experimental protocols and diagrams of relevant pathways and workflows are provided to support researchers, scientists, and drug development professionals.
Introduction
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid that has garnered significant attention in medicinal and pharmaceutical chemistry.[1] Its primary relevance stems from its classification as a key impurity of flucloxacillin, a narrow-spectrum beta-lactam antibiotic.[2] As such, understanding its properties and the methods for its detection and control are crucial for ensuring the safety and efficacy of flucloxacillin preparations.
A Note on CAS Number Identification: Initial searches for the user-provided CAS number 35793-73-8 predominantly identify the compound as Boc-D-glutamic acid 5-benzyl ester. However, the topic of interest, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, is correctly identified by CAS number 3919-74-2 .[2][3] This guide will focus on the latter compound. This compound is also known as Flucloxacillin Impurity D.[3][4]
This guide will provide an in-depth analysis of its chemical and physical characteristics, methods of synthesis, and its role in pharmaceutical quality control. Furthermore, it will explore the biological context by examining the mechanism of action of its parent compound, flucloxacillin.
Chemical and Physical Properties
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a solid at room temperature, appearing as a white to cream or pale brown powder.[2] Its molecular structure consists of a central isoxazole ring substituted with a methyl group, a carboxylic acid group, and a 2-chloro-6-fluorophenyl group.[1] The presence of the halogenated phenyl ring and the carboxylic acid moiety are key determinants of its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
| Property | Value | Reference(s) |
| CAS Number | 3919-74-2 | [3][5] |
| Molecular Formula | C₁₁H₇ClFNO₃ | [1][6] |
| Molecular Weight | 255.63 g/mol | [1] |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [7] |
| Appearance | White to cream or pale brown powder | [2] |
| Melting Point | 202-204 °C | [4] |
| SMILES | CC1=C(C(=O)O)C(=NO1)C2=C(F)C=CC=C1Cl | [7] |
| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [6][7] |
Synthesis and Formation
This compound can be synthesized independently for use as a reference standard in analytical methods or is formed as an impurity during the synthesis of flucloxacillin and as a degradation product.[2]
Independent Synthesis
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through various organic synthesis routes. A common approach involves the cyclization of appropriate precursors to form the isoxazole ring.[1] Another method involves the reaction of 3-(2'-Chloro-6'-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid with bis(trichloromethyl) carbonate in the presence of tetramethylurea as a catalyst to produce the corresponding acyl chloride, which can then be hydrolyzed to the carboxylic acid.[8]
Formation as a Pharmaceutical Impurity
The primary context for the presence of this compound is as an impurity in flucloxacillin drug products. It can arise through two main pathways:
-
Process-Related Impurity: It can be an unreacted intermediate or a byproduct formed during the manufacturing process of flucloxacillin.
-
Degradation Product: Flucloxacillin, like other β-lactam antibiotics, is susceptible to hydrolysis, particularly of the amide linkage connecting the acyl side chain to the 6-aminopenicillanic acid core. This hydrolysis leads to the formation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and the penam core.
Analytical Methodologies
The detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in flucloxacillin is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
Experimental Protocol: Analysis by Reverse-Phase HPLC
This protocol outlines a general method for the quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a flucloxacillin sample.
Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphate buffer
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Flucloxacillin sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient mixture of acetonitrile and water containing 0.1% formic acid. A typical mobile phase could be a mixture of 60% Methanol and 40% KH₂PO₄ buffer adjusted to a pH of 5.[9]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 225 nm[10]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.
Biological Context and Use
The primary biological significance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin preparations.[2] While isoxazole derivatives as a class are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties, the specific biological activity of this particular compound is not extensively documented.[11][12] Its presence in a pharmaceutical product necessitates a thorough toxicological evaluation to ensure patient safety.
The main use of pure, synthesized 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as a reference standard in analytical chemistry for the quality control of flucloxacillin formulations.[1]
Mechanism of Action of the Parent Drug: Flucloxacillin
To understand the biological context, it is essential to consider the mechanism of action of the parent drug, flucloxacillin. Flucloxacillin belongs to the β-lactam class of antibiotics and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[13][14]
Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[13][14] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, flucloxacillin weakens the cell wall, leading to cell lysis and bacterial death.[13][15]
The isoxazolyl group on the side chain of flucloxacillin provides steric hindrance, which makes it resistant to hydrolysis by β-lactamase enzymes produced by some bacteria, such as Staphylococcus aureus.[15][16]
Hazard Information
As a chemical substance, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has associated hazards that require appropriate handling and safety precautions in a laboratory or manufacturing setting.
Table 2: GHS Hazard Statements
| Hazard Code | Description | Reference(s) |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]
Conclusion
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is a compound of significant interest in the pharmaceutical sciences, primarily due to its status as an impurity in flucloxacillin. A thorough understanding of its chemical properties, synthesis, and analytical detection is essential for the quality control and safety assurance of this widely used antibiotic. While its own biological activity is not extensively studied, its relationship with flucloxacillin provides a critical context for its importance. The information and protocols provided in this guide are intended to support the ongoing efforts of researchers and professionals in drug development and quality assurance.
References
- 1. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid [lgcstandards.com]
- 4. echemi.com [echemi.com]
- 5. 3919-74-2 Cas No. | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 6. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]
- 7. L10092.18 [thermofisher.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. ijcrt.org [ijcrt.org]
- 12. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Flucloxacillin - Wikipedia [en.wikipedia.org]
- 16. Flucloxacillin [chemeurope.com]
Methodological & Application
Application Notes and Protocols for Boc-D-Glu(OBzl)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Glu(OBzl)-OH is a crucial building block in solid-phase peptide synthesis (SPPS) for the incorporation of D-glutamic acid residues into peptide sequences. The use of the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and the benzyl (Bzl) ester for side-chain protection is a cornerstone of the classic Boc/Bzl protection strategy. This strategy relies on the differential acid lability of the protecting groups: the Boc group is removed by moderate acids like trifluoroacetic acid (TFA), while the more stable benzyl ester is cleaved during the final deprotection step with strong acids such as hydrofluoric acid (HF).[1] The incorporation of D-glutamic acid is significant in the design of peptides with altered enzymatic stability and unique conformational properties, which are often sought after in therapeutic peptide development.
These application notes provide a detailed protocol for the efficient coupling of this compound in Boc-SPPS, a comparison of common coupling reagents, and a discussion of potential side reactions and mitigation strategies.
Data Presentation
The selection of a coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. While direct comparative studies on the coupling efficiency of this compound with various reagents are not extensively available, the following table provides an illustrative comparison based on the known reactivity of these reagents and typical yields observed in SPPS.
| Coupling Reagent | Reagent Class | Typical Coupling Time | Typical Yield (%) for this compound | Key Considerations |
| DIC/HOBt | Carbodiimide | 1 - 4 hours | 95-98% | Cost-effective and widely used. The byproduct, diisopropylurea (DIU), is soluble in most washing solvents. The addition of HOBt is crucial to suppress racemization.[2] |
| HBTU | Uronium/Aminium Salt | 15 - 60 minutes | >98% | Highly efficient and rapid. It is a reliable choice for both standard and more challenging couplings.[3][4] |
| HATU | Uronium/Aminium Salt | 15 - 45 minutes | >99% | Generally considered more reactive than HBTU due to the 7-azabenzotriazole (HOAt) moiety, leading to faster and more complete couplings, especially for sterically hindered amino acids.[2][3] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Appropriate solid support (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., DIC/HOBt, HBTU, or HATU)
-
Washing solvents (DCM, DMF, Isopropanol)
-
Ninhydrin test kit for monitoring coupling completion
-
Cleavage cocktail (e.g., HF with scavengers like anisole)
-
Diethyl ether, cold
Protocol for a Single Coupling Cycle of this compound
This protocol outlines the steps for coupling one this compound residue to a growing peptide chain on a solid support.
1. Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add DCM to swell the resin for at least 30 minutes.
-
Drain the solvent.
2. Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2-5 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual acid.
3. Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x) to remove excess base.
4. This compound Coupling (using HBTU as an example):
-
Activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and HBTU (2-3 equivalents) in DMF. Add DIEA (4-6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates that all primary amines have been acylated. If the test is positive, the coupling step can be repeated (double coupling).
5. Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
6. Capping (Optional):
-
If the ninhydrin test remains positive after a second coupling, any unreacted amino groups can be capped to prevent the formation of deletion peptides. This is typically done by treating the resin with acetic anhydride and DIEA in DMF.
7. Cleavage and Final Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester of the D-glutamic acid) are removed simultaneously.
-
This is typically achieved by treating the peptide-resin with a strong acid, most commonly anhydrous HF, in the presence of scavengers (e.g., anisole) to prevent side reactions.
-
The crude peptide is then precipitated with cold diethyl ether, washed, and dried.
8. Purification and Analysis:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.
Mandatory Visualizations
Boc-SPPS Experimental Workflow
References
Application Note: Standard Procedure for Incorporating Boc-D-Glu(OBzl)-OH into a Peptide Chain
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of glutamic acid residues is fundamental to the synthesis of many biologically active peptides. Boc-D-Glu(OBzl)-OH is a key building block used in solid-phase peptide synthesis (SPPS) for introducing a D-glutamic acid residue into a peptide sequence. This derivative employs the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which is a robust and historically significant approach in peptide chemistry.[1] The Boc group provides temporary protection for the α-amino group, while the benzyl ester (OBzl) protects the γ-carboxyl group of the glutamic acid side chain.
This document provides a detailed protocol for the efficient incorporation of this compound into a growing peptide chain on a solid support. It covers the essential steps of deprotection, activation, coupling, and reaction monitoring, along with a summary of quantitative parameters and potential side reactions.
The Boc/Bzl Protecting Group Strategy
The Boc/Bzl strategy is considered quasi-orthogonal.[1] It relies on the differential acid lability of the protecting groups:
-
Nα-Boc Group (Temporary): The tert-butyloxycarbonyl group is highly sensitive to acid and is selectively removed at each cycle of peptide synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3]
-
γ-OBzl Group (Permanent): The benzyl ester protecting the side-chain carboxyl group is significantly more stable to the acidic conditions used for Boc removal. It remains intact throughout the chain elongation process and is cleaved during the final step of peptide release from the resin, which requires a very strong acid like liquid hydrogen fluoride (HF).[3]
This differential stability allows for the stepwise elongation of the peptide chain without compromising the integrity of the side-chain protection.[1]
Data Presentation: Quantitative Parameters
The following table summarizes typical quantitative data for a single coupling cycle involving this compound in Boc-SPPS. These values are illustrative and may require optimization based on the specific peptide sequence and scale.
| Parameter | Typical Value | Notes |
| Resin Type | Merrifield, PAM, or BHA Resin | Choice depends on whether a C-terminal acid or amide is desired.[3] |
| Resin Substitution | 0.5 - 1.0 mmol/g | Lower substitution can be beneficial for long or difficult sequences.[3] |
| This compound | 2 - 4 equivalents | Relative to the molar substitution of the resin. |
| Coupling Reagent | 2 - 4 equivalents | E.g., DIC, HBTU. Using an equivalent amount to the amino acid is common. |
| Additive (e.g., HOBt) | 2 - 4 equivalents | Used with carbodiimides to suppress racemization and improve efficiency.[4] |
| Base (e.g., DIEA) | 4 - 6 equivalents | Required for in-situ neutralization and for coupling with aminium/phosphonium reagents.[5][6] |
| Boc Deprotection Reagent | 25-50% TFA in DCM | A solution of 50% TFA in Dichloromethane (DCM) is common.[3] |
| Deprotection Time | 20 - 30 minutes | Often performed with a short pre-wash followed by a longer reaction.[3] |
| Coupling Time | 1 - 2 hours | Can be extended or repeated ("double coupling") if monitoring indicates an incomplete reaction.[7] |
| Coupling Efficiency | >99% | Monitored by a qualitative colorimetric test, such as the Kaiser test.[8][9] |
Experimental Protocols
This section details the standard procedure for one full cycle of incorporating a this compound residue into a peptide chain attached to a solid support.
Workflow for a Single Coupling Cycle
Caption: Workflow diagram illustrating one cycle of solid-phase peptide synthesis.
Materials
-
Peptide-resin (with N-terminal Boc protection)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)[2]
-
Diisopropylethylamine (DIEA)[6]
-
Isopropanol (IPA)
-
Coupling Reagents (choose one system):
-
Kaiser test kit solutions
Protocol: Single Amino Acid Coupling Cycle
This protocol assumes a synthesis scale of 0.1 mmol based on the initial resin loading. Volumes should be scaled accordingly.
Step 1: Nα-Boc Deprotection
-
Swell the Boc-protected peptide-resin in DCM (10 mL/g resin) for 20-30 minutes.
-
Drain the solvent.
-
Add the deprotection solution (e.g., 50% TFA in DCM, 10 mL/g resin) to the resin.[3]
-
Agitate the mixture for a short pre-wash (2-5 minutes), then drain.[3]
-
Add a fresh portion of the deprotection solution and agitate for an additional 20-25 minutes.[3]
-
Drain the solution and wash the peptide-resin thoroughly to remove residual acid and the cleaved Boc groups. Perform washes in the following sequence:
-
DCM (3 x 10 mL/g resin)
-
IPA (2 x 10 mL/g resin)[3]
-
DCM (3 x 10 mL/g resin)
-
Step 2: Neutralization
-
After deprotection, the newly exposed N-terminal amine is protonated as a trifluoroacetate salt and must be neutralized.[6]
-
Add a solution of 10% DIEA in DCM (10 mL/g resin) to the peptide-resin.[3]
-
Agitate for 5 minutes and drain.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly to remove excess base:
-
DCM (3 x 10 mL/g resin)
-
DMF (3 x 10 mL/g resin)
-
Step 3: Amino Acid Activation and Coupling This protocol describes pre-activation using DIC/HOBt. Activation with HBTU or BOP is similar but typically requires DIEA in the activation mixture.
-
In a separate reaction vessel, dissolve this compound (3 eq., 0.3 mmol) and HOBt (3 eq., 0.3 mmol) in a minimal amount of DMF.
-
Add DIC (3 eq., 0.3 mmol) to the amino acid solution and allow it to pre-activate for 10-15 minutes at room temperature. The activating agent and the carboxyl group of the amino acid form a reactive intermediate.[5]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
Chemical Reaction Pathway
Caption: Chemical pathway for the activation and coupling of the amino acid.
Step 4: Washing and Monitoring
-
Drain the coupling solution from the resin.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts:
-
DMF (3 x 10 mL/g resin)
-
DCM (3 x 10 mL/g resin)
-
-
Perform a qualitative test to check for the presence of free primary amines, indicating an incomplete reaction. The Kaiser (ninhydrin) test is standard.[8]
-
Kaiser Test Procedure: Place a few resin beads in a small test tube. Add 2-3 drops of each Kaiser test solution. Heat at 100°C for 5 minutes.
-
Interpretation: An intense blue color in the beads and solution indicates a significant amount of unreacted amine (incomplete coupling). A yellow color indicates the absence of primary amines (complete coupling).[8]
-
-
If the test is positive, a second coupling ("double coupling") is required. Repeat Step 3, often for a shorter duration (e.g., 1 hour), before proceeding. If the test is negative, the cycle is complete, and you can proceed to the deprotection step for the next amino acid in the sequence.
Final Cleavage and Side-Chain Deprotection
After the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and the "permanent" side-chain protecting groups, including the benzyl ester on Glu, are removed.
-
Reagent: Anhydrous liquid Hydrogen Fluoride (HF) is the most common reagent for this step in Boc chemistry.[3]
-
Scavengers: A "cocktail" of scavengers (e.g., anisole, p-cresol) is added to the HF to trap the reactive carbocations (e.g., benzyl, tert-butyl) generated during cleavage, preventing them from modifying sensitive residues.[2]
-
Procedure: The peptide-resin is typically treated with the HF/scavenger mixture for 1-2 hours at 0-5°C.
-
Work-up: After cleavage, the volatile HF is removed under vacuum. The crude peptide is then precipitated and washed with cold diethyl ether, dried, and purified, typically by reverse-phase HPLC.
Potential Side Reactions
-
Pyroglutamate Formation: An N-terminal glutamic acid residue (once deprotected) can undergo intramolecular cyclization to form a pyroglutamyl residue, especially under acidic conditions or during prolonged coupling times.[2]
-
Anisylation: During the final HF cleavage, the unprotected γ-carboxyl group of glutamic acid can be protonated, lose water to form a reactive acylium ion, and subsequently be attacked by the anisole scavenger. This forms an aryl ketone byproduct. Performing the cleavage at low temperatures (0-5°C) helps minimize this side reaction.
-
Incomplete Coupling: Steric hindrance can sometimes lead to incomplete coupling. This is addressed by performing a double coupling or using more potent activation reagents like HATU.[7][9]
-
Racemization: While less of a concern for a D-amino acid, the activation of the carboxyl group can potentially lead to epimerization. The addition of HOBt during carbodiimide-mediated coupling significantly suppresses this side reaction.[4][10]
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes: Activation of Boc-D-Glu(OBzl)-OH using HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the activation and coupling of N-α-tert-butyloxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu(OBzl)-OH) using the highly efficient HBTU/HOBt reagent system. This methodology is a cornerstone of both solid-phase and solution-phase peptide synthesis, facilitating the formation of amide bonds with high efficiency and minimal racemization.[1][2][3]
Introduction
The combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt) is a widely used activating agent in peptide synthesis.[1][2] HBTU, an aminium salt, serves as the primary activating agent, while HOBt acts as a crucial additive that accelerates the reaction and effectively suppresses racemization by forming a more stable active ester intermediate.[1][2][4] This system is particularly advantageous for incorporating protected amino acid derivatives like this compound into peptide chains, ensuring high coupling yields and stereochemical integrity.[1]
Mechanism of Action
The activation of this compound with HBTU/HOBt proceeds through a well-established mechanism. In the presence of a tertiary base, typically N,N-Diisopropylethylamine (DIPEA), the carboxylic acid of this compound is deprotonated. HBTU then reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which rapidly converts to the more stable and less racemization-prone HOBt active ester.[5][6] This active ester is then susceptible to nucleophilic attack by a primary or secondary amine, leading to the formation of the desired amide bond.
References
Application Notes and Protocols for the Cleavage of the Boc Protecting Group from D-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the cleavage of the Boc protecting group from D-glutamic acid, a common chiral building block in drug development.
The deprotection of Boc-D-glutamic acid requires careful consideration of the reaction conditions to ensure efficient removal of the Boc group while minimizing side reactions, such as the formation of pyroglutamic acid. These notes offer a comparative overview of common deprotection methods, quantitative data for process optimization, and detailed experimental protocols.
Mechanism of Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as its corresponding salt and carbon dioxide gas.[1]
Potential Side Reactions: Pyroglutamic Acid Formation
A significant side reaction during the acidic deprotection of glutamic acid is the intramolecular cyclization to form pyroglutamic acid.[2][3] This occurs when the newly deprotected N-terminal amine attacks the side-chain carboxylic acid. The propensity for this reaction is influenced by the reaction conditions, particularly temperature and the strength of the acid used. Careful control of the deprotection parameters is crucial to minimize the formation of this byproduct.
Comparative Data of Deprotection Methods
The selection of a deprotection protocol is critical for achieving high yield and purity of the final product. The following table summarizes quantitative data for common methods used for the cleavage of the Boc group from D-glutamic acid and related amino acids.
| Method | Reagent & Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Typical Purity (%) | Notes |
| Method 1: Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 h | >95 | >98 | Standard, highly effective method.[1][4] |
| Method 2: Hydrogen Chloride (HCl) in Dioxane | 4M HCl in 1,4-Dioxane | Room Temp | 30 min - 2 h | >95 | >98 | An effective alternative to TFA.[5] |
| Method 3: Oxalyl Chloride in Methanol | 3 equiv. Oxalyl Chloride in Methanol | Room Temp | 1 - 4 h | ~90 | High | A milder alternative to strong acids.[][7] |
| Method 4: p-Toluenesulfonic Acid (p-TsOH) | p-TsOH in DME | 40 | 2 h | >90 | High | Automated synthesis-compatible method.[8] |
Experimental Protocols
Method 1: Cleavage of Boc Group using Trifluoroacetic Acid (TFA)
This protocol describes the deprotection of Boc-D-glutamic acid using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-D-glutamic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Saturated aqueous sodium bicarbonate solution (optional, for neutralization)
Procedure:
-
Dissolution: Dissolve Boc-D-glutamic acid in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of TFA (to achieve a 50% TFA/DCM solution) to the stirred solution.[9]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the D-glutamic acid trifluoroacetate salt.[10]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Neutralization (Optional): To obtain the free amino acid, dissolve the salt in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. The free D-glutamic acid can then be isolated by crystallization or ion-exchange chromatography.
Method 2: Cleavage of Boc Group using Hydrogen Chloride (HCl) in Dioxane
This protocol details the use of a commercially available solution of 4M HCl in 1,4-dioxane for Boc deprotection.
Materials:
-
Boc-D-glutamic acid
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve Boc-D-glutamic acid in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection: Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the dissolved substrate.[5]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC or LC-MS.[11]
-
Work-up:
-
Remove the solvent and excess HCl under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the D-glutamic acid hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.[5]
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the Boc deprotection process.
Caption: General workflow for the cleavage of the Boc protecting group.
Caption: Reaction pathway and potential side reaction in Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. chempep.com [chempep.com]
- 10. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-D-Glu(OBzl)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the utilization of N-α-tert-butyloxycarbonyl-D-glutamic acid γ-benzyl ester (Boc-D-Glu(OBzl)-OH) in solution-phase peptide synthesis. This methodology is a foundational technique for the production of peptides, particularly for large-scale synthesis and the incorporation of unnatural amino acids.
Solution-phase peptide synthesis offers advantages in scalability and purification of intermediates. The Boc/Bzl protection strategy is a classic and robust approach, where the acid-labile Boc group provides temporary protection of the α-amino group, and the benzyl ester protects the side-chain carboxyl group of glutamic acid.[1][2] The benzyl group is stable to the mild acidic conditions used for Boc removal and is typically cleaved during the final deprotection step by catalytic hydrogenation or strong acids.[3]
Data Presentation
The following table summarizes illustrative quantitative data for the key steps in the solution-phase synthesis of a dipeptide utilizing this compound. These values are representative and can vary based on the specific amino acid being coupled, reaction conditions, and purification methods.
| Parameter | Coupling Step (this compound + H-Xaa-OR) | Boc Deprotection Step | Final Deprotection (Hydrogenolysis) |
| Typical Yield | 85 - 95% | > 95% | 80 - 95% |
| Purity (Crude) | > 90% | > 95% | > 85% |
| Purity (After Work-up) | > 98% | > 99% | > 98% (after purification) |
| Reaction Time | 12 - 24 hours | 30 - 60 minutes | 4 - 16 hours |
Experimental Protocols
Peptide Coupling using this compound
This protocol details the formation of a peptide bond between this compound and the free amine of an amino acid ester (e.g., H-Gly-OMe·HCl). The dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling methodology is described here, which is widely used to suppress racemization.[3][4]
Materials and Reagents:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)[5]
-
1-Hydroxybenzotriazole (HOBt)[5]
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA or NMM (1.0 equivalent) dropwise while stirring.
-
Stir the mixture at 0°C for 15-30 minutes.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0°C.
-
-
Coupling Reaction:
-
To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.[3]
-
Stir the activation mixture at 0°C for 20 minutes.
-
Add the neutralized amino acid ester solution from step 1 to the activation mixture.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.[6]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solution in vacuo to obtain the crude protected dipeptide.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
N-α-Boc Deprotection
This protocol describes the removal of the temporary Boc protecting group to expose the N-terminal amine for the next coupling step. Trifluoroacetic acid (TFA) in DCM is the standard reagent for this purpose.[7][8]
Materials and Reagents:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM.[7]
-
Stir the solution at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the TFA and DCM in vacuo.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic solution with saturated NaHCO₃ to neutralize any remaining TFA, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution to yield the deprotected peptide amine, which is often used directly in the next coupling step.
Final Deprotection: Cleavage of the Benzyl (Bzl) Ester
This protocol outlines the removal of the benzyl ester from the glutamic acid side chain, typically performed at the end of the synthesis. Catalytic hydrogenation is a common and mild method for this transformation.[3]
Materials and Reagents:
-
Protected peptide containing the Glu(OBzl) residue
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the protected peptide in methanol or another suitable solvent in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, typically 10% by weight of the peptide).[3]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 4-16 hours.[3]
-
Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[3]
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent in vacuo to obtain the deprotected peptide.
Visualizations
Caption: Workflow for the DCC/HOBt mediated coupling of this compound.
Caption: Deprotection strategies for peptides containing this compound.
References
- 1. peptide.com [peptide.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Peptides Containing Multiple D-Glutamic Acid Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing multiple D-glutamic acid residues exhibit enhanced stability against proteolytic degradation, a crucial attribute for increasing their in vivo half-life and therapeutic efficacy.[1] However, the synthesis of such peptides presents unique challenges, including the potential for racemization, difficult coupling reactions due to steric hindrance, and aggregation of the growing peptide chain.
These application notes provide a comprehensive guide to the successful synthesis of peptides rich in D-glutamic acid. We will cover both solid-phase and solution-phase methodologies, offering detailed protocols and troubleshooting strategies. Furthermore, we will present quantitative data to aid in the selection of optimal reagents and conditions, and explore a relevant biological signaling pathway where poly-D-glutamic acid plays a significant role.
Challenges in Synthesizing Peptides with Multiple D-Glutamic Acid Residues
The primary obstacles in the synthesis of peptides containing multiple D-glutamic acid residues are:
-
Racemization: The activation of the carboxylic acid group of any amino acid can lead to a degree of racemization.[2] While this is a general concern in peptide synthesis, it is particularly critical to control when intentionally incorporating a specific stereoisomer like D-glutamic acid. The racemization rate in solid-phase peptide synthesis (SPPS) is typically low, around 0.4% or less per synthesis cycle.[1][3]
-
Coupling Efficiency: Steric hindrance from the side chain and the growing peptide can impede the coupling of amino acids, leading to incomplete reactions and the formation of deletion sequences.[4] This is a known issue with D-amino acids and requires the use of more potent coupling reagents.
-
Aggregation: Peptides with repetitive sequences, especially those containing hydrophobic residues, are prone to aggregation on the solid support, which can block reactive sites and hinder reagent access.[4]
-
Side Reactions: Apart from racemization, other side reactions such as aspartimide formation can occur, particularly under basic conditions used for Fmoc deprotection.[2]
Data Presentation: Quantitative Analysis of Synthesis Parameters
The selection of appropriate reagents is paramount for a successful synthesis. The following tables summarize key quantitative data to guide your experimental design.
Table 1: Comparison of Coupling Reagent Performance for D-Glutamic Acid Incorporation
| Coupling Reagent | Coupling Time | Relative Efficiency | Racemization Risk | Key Advantages & Disadvantages |
| HATU | Minutes | Very High | Very Low | Highly efficient, especially for hindered couplings; minimizes racemization.[4][5] Costlier than carbodiimides. |
| HCTU | Minutes | Very High | Low | Colorless reagent, reported to be less allergenic.[5] |
| COMU | Minutes | Very High | Very Low | High efficiency comparable to HATU, safer to handle (non-explosive).[6] |
| PyBOP | 30-60 minutes | High | Low | Effective for difficult couplings, but can be less efficient than HATU for highly hindered residues. |
| DIC/Oxyma | 1-4 hours | Moderate to High | Low | Cost-effective, low racemization, but requires longer coupling times. |
| DIC/HOBt | 1-4 hours | Moderate | Low | A classic combination that minimizes racemization, but may be less effective for hindered couplings.[7] |
Table 2: Expected Purity and Yield for a Model Decapeptide with Five D-Glutamic Acid Residues
| Synthesis Method | Glutamic Acid Derivative | Expected Crude Purity (%) | Expected Purified Yield (%) | Notes |
| Fmoc-SPPS | Fmoc-D-Glu(OtBu)-OH | 60 - 85 | 15 - 30 | Standard choice for linear peptides; high stability of the OtBu group.[8][9] |
| Fmoc-SPPS | Fmoc-D-Glu(O-2-PhiPr)-OH | 55 - 80 | 10 - 25 | Useful for on-resin cyclization strategies due to the lability of the 2-PhiPr group.[8] |
| Solution-Phase Synthesis | Z-D-Glu(OtBu)-OH | Variable | 20 - 40 | Can achieve high purity of intermediates, but is more labor-intensive.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Poly-D-Glutamic Acid Peptide
This protocol outlines the manual synthesis of a model decapeptide (e.g., Ac-(D-Glu)5-Lys-(D-Glu)4-NH2) using Fmoc/tBu chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials and Reagents:
-
Rink Amide resin (100-200 mesh)
-
Fmoc-D-Glu(OtBu)-OH
-
Fmoc-Lys(Boc)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether, cold
-
Acetic anhydride
Procedure:
-
Resin Swelling and Preparation:
-
Place the Rink Amide resin (0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each D-Glu and Lys residue):
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, a second coupling can be performed.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection and washing, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5). Caution: Handle TFA in a fume hood.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Solution-Phase Synthesis of a D-Glutamic Acid Dipeptide
This protocol describes the synthesis of a dipeptide, for example, Z-D-Glu(OtBu)-D-Glu(OtBu)-OMe, as a building block for larger peptides.
Workflow for Solution-Phase Dipeptide Synthesis
Caption: General workflow for solution-phase dipeptide synthesis.
Materials and Reagents:
-
Z-D-Glu(OtBu)-OH
-
H-D-Glu(OtBu)-OMe·HCl
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve H-D-Glu(OtBu)-OMe·HCl (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 20-30 minutes.
-
-
Coupling Reaction:
-
To a separate flask, dissolve Z-D-Glu(OtBu)-OH (1.0 equivalent), EDC·HCl (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Stir this solution at 0 °C for 15 minutes for pre-activation.
-
Add the neutralized amino acid ester solution from step 1 to the activated carboxyl component.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude dipeptide.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified dipeptide by NMR and mass spectrometry to confirm its structure and purity.
-
Biological Context: Poly-γ-D-Glutamic Acid and Bacillus anthracis Lethal Toxin Activity
The capsule of Bacillus anthracis, the causative agent of anthrax, is composed of poly-γ-D-glutamic acid (PGA). This capsule is a major virulence factor that protects the bacterium from the host's immune system.[7] Furthermore, PGA has been shown to enhance the cytotoxic activity of the anthrax lethal toxin (LT).[7]
The lethal toxin is composed of two proteins: the protective antigen (PA) and the lethal factor (LF). PA binds to receptors on the host cell surface, oligomerizes, and forms a pore through which LF enters the cell. Inside the cytosol, LF, a zinc metalloprotease, cleaves and inactivates members of the mitogen-activated protein kinase kinase (MAPKK) family.[2][11][12] This disruption of MAP kinase signaling pathways ultimately leads to the activation of caspase-1, a key enzyme in the inflammasome pathway, resulting in pyroptosis, a form of programmed cell death.[2][13]
Signaling Pathway of Anthrax Lethal Toxin Enhanced by Poly-γ-D-Glutamic Acid
Caption: Simplified signaling pathway of B. anthracis lethal toxin.
Conclusion
The synthesis of peptides containing multiple D-glutamic acid residues, while challenging, is achievable with careful planning and optimization of the synthetic strategy. The use of potent coupling reagents like HATU or COMU is highly recommended to ensure high coupling efficiencies and minimize racemization. Solid-phase peptide synthesis offers a robust and efficient method for the preparation of these peptides. The provided protocols serve as a starting point for the development of customized synthesis strategies tailored to specific research needs. Understanding the biological context of these peptides, such as the role of poly-γ-D-glutamic acid in bacterial pathogenesis, can provide valuable insights for the design of novel therapeutic agents.
References
- 1. Anthrax Lethal Toxin Induces Human Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthrax lethal toxin-induced inflammasome formation and caspase-1 activation are late events dependent on ion fluxes and the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. New insights into the biological effects of anthrax toxins: linking cellular to organismal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anthrax lethal factor and its MAPK kinase-specific metalloprotease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Application Notes: The Use of Boc-D-Glu(OBzl)-OH in the Synthesis of Cyclic Peptides
Introduction
The synthesis of cyclic peptides is a cornerstone of modern medicinal chemistry and drug development. Cyclization confers several advantageous properties to peptides, including enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability compared to their linear counterparts. A key strategy for synthesizing cyclic peptides is through the formation of a lactam bridge. The amino acid derivative, N-α-(tert-butyloxycarbonyl)-D-glutamic acid γ-benzyl ester (Boc-D-Glu(OBzl)-OH), is a pivotal building block in this process, particularly within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS).
The Boc/Bzl strategy employs the acid-labile Boc group for the temporary protection of the α-amino group and more stable benzyl-based protecting groups for the side chains.[1] this compound is strategically utilized by anchoring the peptide chain to the solid support through its γ-carboxyl group. This leaves the α-carboxyl group available for peptide elongation and, ultimately, for head-to-tail cyclization with the N-terminal amino group after the linear sequence has been assembled. This application note provides detailed protocols for the synthesis of a model cyclic peptide using this methodology, quantitative data for expected outcomes, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Data Presentation
The efficiency of cyclic peptide synthesis is dependent on both the linear chain assembly and the subsequent cyclization reaction. The following tables summarize typical quantitative data associated with these processes.
Table 1: Typical Quantitative Data for Solid-Phase Synthesis of a Linear Peptide Precursor
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | A lower substitution can favor intramolecular cyclization by reducing intermolecular reactions. |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative ninhydrin (Kaiser) test. |
| Boc Deprotection Efficiency | >99% | Ensured by adequate reaction time with TFA. |
| Overall Crude Linear Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity. |
| Crude Linear Peptide Purity (by HPLC) | ~64% | This is the precursor purity before the cyclization step.[2] |
Table 2: Comparative Data for On-Resin Cyclization
| Parameter | Typical Value | Notes |
| Linear Peptide Precursor Purity | ~64% | Purity of the peptide on-resin prior to cyclization.[2] |
| Crude Cyclic Peptide Purity | 22 - 28% | Purity after on-resin cyclization and cleavage from the resin.[2] The decrease in purity is due to incomplete cyclization and the presence of side products. |
| Cyclization Time | 4 - 24 hours | Reaction progress can be monitored by cleaving a small sample of resin for LC-MS analysis.[3] |
| Common Coupling Reagents for Cyclization | PyBOP, HBTU, HATU, DIC/Oxyma | The choice of reagent can impact cyclization efficiency and the extent of side reactions.[2][3] |
Experimental Protocols
The following protocols detail the synthesis of a head-to-tail cyclic peptide using this compound for side-chain anchoring to the resin.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the assembly of the linear peptide on a Rink Amide resin, with the C-terminal this compound anchored via its side chain.
Materials:
-
Rink Amide Resin
-
This compound
-
Other Boc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
1-Hydroxybenzotriazole (HOBt)
-
Ninhydrin test kit
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the initial Fmoc protecting group from the Rink Amide linker. Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Anchoring of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to the solution to activate the α-carboxyl group.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x). Dry the resin under vacuum. A small sample can be taken for a loading determination.
-
-
Peptide Chain Elongation (Example for one cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x).[3]
-
Neutralization: Treat the resin with 10% DIEA in DCM for 10 minutes. Wash with DCM (3x) and DMF (3x).[3]
-
Coupling of the Next Amino Acid: Pre-activate the next Boc-amino acid (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 10 minutes. Add the activated solution to the resin and agitate for 1-2 hours.
-
Wash: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A yellow/brown bead color indicates a successful coupling.
-
-
Repeat: Repeat step 4 for each subsequent amino acid in the sequence.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of the peptide while it is still attached to the resin.
Materials:
-
Peptide-resin from Protocol 1
-
50% TFA in DCM
-
10% DIEA in DCM
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DMF
Procedure:
-
Final N-terminal Boc Deprotection: After the final amino acid has been coupled, treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM (5x).[3]
-
Neutralization: Neutralize the N-terminal amine with 10% DIEA in DCM (2 x 5 min). Wash with DCM (5x) and DMF (5x).[3]
-
Cyclization:
-
Monitoring: To monitor the reaction, take a small aliquot of the resin, wash it, and cleave the peptide using the cleavage cocktail from Protocol 3. Analyze the crude product by LC-MS to observe the conversion of the linear peptide to the cyclic product.
-
Final Wash: Once the cyclization is complete, wash the resin with DMF (5x) and DCM (5x). Dry the resin under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
This protocol describes the final cleavage of the cyclic peptide from the resin and the removal of all side-chain protecting groups.
Materials:
-
Cyclized peptide-resin from Protocol 2
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Reverse-phase HPLC system
Procedure:
-
Cleavage and Deprotection:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. This step cleaves the peptide from the Rink Amide linker and removes the benzyl (Bzl) and other side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude cyclic peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final cyclic peptide by LC-MS and analytical HPLC. Lyophilize the pure fractions to obtain the final product as a white powder.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis of a cyclic peptide using this compound for side-chain anchoring.
Caption: Experimental workflow for cyclic peptide synthesis.
Principle of Orthogonal Protection
The success of this synthetic strategy relies on the principle of orthogonal protecting groups, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.
Caption: Orthogonal protection strategy in peptide synthesis.
Biological Application: Cyclic RGD Peptides and Integrin Signaling
Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are potent and selective ligands for integrin receptors, such as αvβ3, which are often overexpressed on tumor cells and angiogenic blood vessels.[4][5] The binding of a cyclic RGD peptide to integrin αvβ3 can initiate a downstream signaling cascade that influences cell adhesion, migration, and survival. A key event is the activation of Focal Adhesion Kinase (FAK) and Src kinase.[1][6]
Caption: Integrin signaling initiated by a cyclic RGD peptide.
Discussion of Potential Side Reactions
-
Glutarimide Formation: A significant side reaction can occur during the synthesis of peptides where a glutamic acid residue is followed by a glycine. The sequence Glu(Gly)-OAll has been shown to lead to the formation of a glutarimide, which can disrupt the desired cyclization. This can be mitigated by avoiding this sequence or by incorporating an amino acid with a bulky protecting group, such as Lys(Boc) or Ser(tBu), adjacent to the glutamic acid to provide steric hindrance.[7]
-
Pyroglutamate Formation: N-terminal glutamic acid residues can undergo intramolecular cyclization to form a pyroglutamyl residue, especially during the final strong acid cleavage step.[8] While this is less of a concern for head-to-tail cyclized peptides where the N-terminus is part of an amide bond, it can be a consideration for the linear precursor if cleavage were to be performed prior to cyclization. Performing the cleavage at lower temperatures can help minimize this side reaction.[8]
By carefully selecting the peptide sequence and reaction conditions, these side reactions can be minimized, leading to a more efficient synthesis of the target cyclic peptide.
References
- 1. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Radiolabeled cyclic RGD peptides as integrin alpha(v)beta(3)-targeted radiotracers: maximizing binding affinity via bivalency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new cyclic RGD peptide dimer for integrin αvβ3 imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Incorporating Modified Glutamic Acid Derivatives in Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of two critical modified glutamic acid derivatives, pyroglutamic acid (pGlu) and γ-carboxyglutamic acid (Gla), into synthetic peptide chains. These modifications can significantly enhance the therapeutic potential of peptides by improving stability and introducing novel biological activities.
Pyroglutamic Acid (pGlu): Enhancing Peptide Stability
The formation of an N-terminal pyroglutamic acid, a cyclic lactam, is a common post-translational modification that protects peptides from degradation by aminopeptidases, thereby increasing their in vivo half-life.[1][2] This modification can be achieved through several synthetic strategies.
Quantitative Data Summary: pGlu Formation and Stability
| Parameter | Chemical Cyclization (from Gln/Glu) | Enzymatic Conversion (Glutaminyl Cyclase) | Direct Coupling (using pGlu derivatives) | Reference |
| Typical Yield | Variable, often lower due to incomplete reaction and side products. | >95% under optimized conditions. | High, often >95%. | [3] |
| Purity of Crude Product | Variable, may require extensive purification. | High, due to high enzyme specificity. | Generally high, with fewer side reactions. | [3] |
| Reaction Time | Hours to days. | Rapid, typically 1-4 hours. | Standard SPPS coupling time. | [3] |
| Half-life of N-terminal Glu (leading to pGlu) | ~9 months in pH 4.1 buffer at 45 °C. | Not Applicable | Not Applicable | [4] |
| pGlu formation at pH 6.0 (from Gln) | 0.2% after 3 days at room temperature. | Not Applicable | Not Applicable | [5] |
Experimental Protocols: Incorporation of Pyroglutamic Acid
This method involves the direct incorporation of a protected pGlu residue at the N-terminus during standard Fmoc-based SPPS.[3]
Materials:
-
Rink Amide resin (or other suitable resin)
-
N,N-dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Fmoc-protected amino acids
-
Fmoc-pGlu-OH
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Peptide Elongation: Perform standard Fmoc-SPPS cycles to synthesize the desired peptide sequence C-terminal to the N-terminal pGlu. Each cycle consists of:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid using appropriate activation reagents.
-
-
Final Coupling of Fmoc-pGlu-OH: After the final Fmoc deprotection to expose the N-terminal amine of the peptide-resin, couple Fmoc-pGlu-OH using standard coupling conditions.
-
Cleavage and Deprotection: Wash the resin and cleave the peptide from the resin while removing side-chain protecting groups using a cleavage cocktail.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize. Purify the peptide by reverse-phase HPLC.
This protocol describes the acid-catalyzed cyclization of an N-terminal glutamine residue post-synthesis.[3]
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide with an N-terminal Fmoc-Gln(Trt)-OH using standard Fmoc-SPPS.
-
Cleavage and Deprotection: Cleave the peptide from the resin and deprotect using a standard cleavage cocktail.
-
Cyclization: Dissolve the crude peptide in an acidic buffer (e.g., pH 4-5) and incubate to facilitate the cyclization of the N-terminal glutamine to pyroglutamic acid. The reaction can be monitored by LC-MS.
-
Purification: Purify the pGlu-peptide by reverse-phase HPLC.
γ-Carboxyglutamic Acid (Gla): Enabling Calcium-Dependent Functions
γ-carboxyglutamic acid is a post-translationally modified amino acid containing two carboxylic acid groups on the γ-carbon. This unique structure allows for the chelation of divalent cations, most notably calcium, which is crucial for the biological activity of proteins involved in blood coagulation and bone metabolism.[6][7] Conantokins, a class of peptides derived from cone snail venom, contain multiple Gla residues and act as antagonists of the N-methyl-D-aspartate (NMDA) receptor in a calcium-dependent manner.[6][8]
Quantitative Data Summary: Gla-Containing Peptides
| Peptide | Modification | Target | Binding Affinity (IC₅₀) | Calcium Binding | Reference |
| Conantokin-G | 5 Gla residues | NR2B-containing NMDA receptors | 480 nM | Complex, multiple Ca²⁺ binding sites. | [8][9] |
| Conantokin-T | 4 Gla residues | NMDA receptors | - | Simple, one-site Ca²⁺ binding model. | [8][10] |
Experimental Protocols: Incorporation of γ-Carboxyglutamic Acid
This protocol outlines the incorporation of a fully protected Gla derivative into a peptide chain using Fmoc-SPPS.[11]
Materials:
-
Solid-phase synthesis resin (e.g., Wang or Rink Amide)
-
DMF
-
20% (v/v) piperidine in DMF
-
Fmoc-protected amino acids
-
γ,γ-di-t-butyl N-Fmoc-L-γ-carboxyglutamate (Fmoc-Gla(OtBu)₂-OH)
-
Coupling reagents (e.g., DCC, HOBt)[12]
-
TFA-based cleavage cocktail
Procedure:
-
Resin Preparation and Peptide Elongation: Follow the standard Fmoc-SPPS procedure as described in Protocol 1 to assemble the peptide chain up to the point of Gla incorporation.
-
Incorporation of Fmoc-Gla(OtBu)₂-OH:
-
Deprotect the N-terminal Fmoc group of the resin-bound peptide.
-
Dissolve Fmoc-Gla(OtBu)₂-OH and coupling reagents (e.g., DCC and HOBt) in DMF.
-
Add the activated Gla derivative to the resin and allow the coupling reaction to proceed to completion.
-
-
Continue Peptide Synthesis: Continue the elongation of the peptide chain by standard Fmoc-SPPS cycles.
-
Cleavage and Deprotection: Upon completion of the synthesis, cleave the peptide from the resin and remove all protecting groups, including the t-butyl esters on the Gla residues, using a TFA-based cleavage cocktail.
-
Purification: Purify the Gla-containing peptide using reverse-phase HPLC.
Analytical Methods for Peptides with Modified Glutamic Acid
Protocol 4: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the characterization and quantification of peptides containing modified glutamic acid residues.[13][14]
Instrumentation:
-
UHPLC system (e.g., Agilent 1290 Infinity)
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460) with Electrospray Ionization (ESI) source
General Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., water with 0.1% formic acid). For complex matrices, a protein precipitation or solid-phase extraction step may be necessary.[13]
-
Chromatographic Separation:
-
Inject the sample onto a suitable reverse-phase column (e.g., C18).
-
Elute the peptide using a gradient of acetonitrile in water, both containing an ion-pairing agent like formic acid or heptafluorobutyric acid (HFBA) to improve peak shape and retention of polar peptides.[13]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ionization mode.
-
For quantification, use Multiple Reaction Monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for the peptide of interest.
-
Note on pGlu Analysis: Be aware that in-source cyclization of N-terminal glutamine and glutamic acid to pyroglutamic acid can be an artifact in ESI-MS.[14][15] Chromatographic separation of pGlu from its precursors is crucial for accurate quantification.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the synthesis and analysis of peptides containing modified glutamic acid derivatives.
Caption: Signaling pathway of Conantokin-G antagonism at the NR2B-containing NMDA receptor.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Conantokin - Wikipedia [en.wikipedia.org]
- 7. Model for calcium binding to gamma-carboxyglutamic acid residues of proteins: crystal structure of calcium alpha-ethylmalonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium binding properties of synthetic gamma-carboxyglutamic acid-containing marine cone snail "sleeper" peptides, conantokin-G and conantokin-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium binding mode of gamma-carboxyglutamic acids in conantokins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. agilent.com [agilent.com]
- 14. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting incomplete coupling of Boc-D-Glu(Obzl)-Oh
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing incomplete coupling of Boc-D-Glu(Obzl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete coupling of this compound?
A1: Incomplete coupling of this compound can stem from several factors:
-
Steric Hindrance: The bulky Boc protecting group on the α-amino group and the benzyl ester on the side chain can sterically hinder the approach to the reactive N-terminus of the peptide chain.[1]
-
Secondary Structure Formation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the resin, blocking reactive sites.[2]
-
Suboptimal Reaction Conditions: Inadequate coupling time, low temperature, or insufficient reagent concentrations can lead to an incomplete reaction.[1]
-
Reagent Degradation: The efficacy of coupling reagents and the amino acid derivative can diminish if they are old or have been stored improperly.[1]
-
Difficult Sequences: Certain amino acid sequences are inherently more difficult to couple due to their physical and chemical properties.[3]
Q2: How can I detect incomplete coupling of this compound?
A2: The most common method for detecting incomplete coupling is the Kaiser test (ninhydrin test).[4] A positive result, indicated by a blue or purple color, signifies the presence of unreacted primary amines on the peptide-resin.[4] A negative result (yellow or colorless) suggests a complete or near-complete reaction.
Q3: What are the potential side reactions associated with this compound during SPPS?
A3: Several side reactions can occur with glutamic acid derivatives in Boc-SPPS:
-
Pyroglutamate Formation: The side-chain carboxyl group of an N-terminal glutamic acid residue can cyclize to form a pyroglutamyl residue, which terminates the peptide chain.[5][6] This is more likely during the coupling of the subsequent amino acid.[7]
-
Anisylation: During the final hydrofluoric acid (HF) cleavage, the unprotected γ-carboxyl group can be protonated, lose water to form an acylium ion, and then be attacked by scavengers like anisole, forming an aryl ketone byproduct.[5][8]
-
Transesterification: If alcohols are present during base-catalyzed resin attachment (e.g., using TMAH), transesterification of the benzyl ester can occur.[9]
Q4: When should I perform a "double coupling"?
A4: A double coupling, which is repeating the coupling step with fresh reagents, is recommended in the following situations:
-
After a positive Kaiser test indicates incomplete coupling.
-
When coupling a sterically hindered amino acid like this compound, especially if the preceding residue is also bulky.[10]
-
For known "difficult" sequences that are prone to aggregation.[2]
-
When coupling to a proline residue, as the secondary amine of proline is less reactive.[10]
Data Presentation: Coupling Reagent Comparison
The choice of coupling reagent is critical for achieving high coupling efficiency. Below is a comparison of common coupling reagents used in Boc-SPPS.
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Key Considerations |
| Carbodiimides | DCC, DIC/HOBt | Good | 1 - 4 hours | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[11][12] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 15 - 60 minutes | Faster and more efficient, especially for sterically hindered couplings.[11][13] Higher cost compared to carbodiimides. |
| Phosphonium Salts | PyBOP, PyAOP | Very Good | 15 - 60 minutes | Very effective for sterically hindered couplings and can help overcome aggregation.[2][13] |
Experimental Protocols
Standard Boc-SPPS Coupling Protocol for this compound
This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield resin).
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.[7]
-
Boc Deprotection:
-
Neutralization:
-
Coupling (Activation and Reaction):
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HCTU, 2.9 equivalents) and a base (e.g., DIEA, 6 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.[7]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[7] For difficult couplings, the time can be extended.[1]
-
-
Monitoring:
-
Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.[7]
-
If the test is positive, a second coupling (recoupling) may be necessary. Wash the resin with DMF and repeat step 4.
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[11] The resin is now ready for the next deprotection and coupling cycle.
Kaiser Test Protocol
-
Place a few beads of the peptide-resin in a small glass test tube.
-
Add 2-3 drops of each of the following solutions:
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
Phenol in ethanol
-
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: this compound coupling reaction workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
preventing side reactions with Boc-D-Glu(Obzl)-Oh during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing side reactions when using Boc-D-Glu(Obzl)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound during peptide synthesis?
A1: The primary side reactions encountered when using this compound are pyroglutamate formation and side-chain related issues during final cleavage. Pyroglutamate formation is an intramolecular cyclization of the N-terminal glutamic acid residue, which can be catalyzed by both acidic and basic conditions.[1][2] During strong acid cleavage (e.g., with HF), the benzyl protecting group can lead to alkylation of sensitive residues like tryptophan and methionine.[1]
Q2: How can I minimize pyroglutamate formation?
A2: Pyroglutamate formation can be minimized by ensuring rapid and efficient coupling of the amino acid following the N-terminal this compound.[1][2] Using pre-activated esters and maintaining a lower temperature (e.g., 0°C) during coupling can help reduce the rate of this side reaction.[2] Additionally, minimizing the exposure time to basic conditions during neutralization is crucial.[2]
Q3: What is the mass difference I should look for to detect pyroglutamate formation?
A3: The formation of a pyroglutamate residue from a glutamic acid residue involves the loss of a water molecule. Therefore, you should look for a mass difference of -18.01 Da in your mass spectrometry analysis.[2]
Q4: Are there alternatives to the benzyl (Bzl) side-chain protection to avoid cleavage-related side reactions?
A4: Yes, for aspartic acid, which is prone to similar side reactions, using a cyclohexyl (cHx) ester for side-chain protection has been shown to reduce side reactions provoked by the corresponding carbocation during cleavage.[3] While less common for glutamic acid in standard Boc-SPPS, exploring alternative protecting groups that are cleaved under milder conditions could be a strategy for particularly sensitive sequences.
Q5: Can the choice of coupling reagent influence the extent of side reactions?
A5: Yes, the choice of coupling reagent can impact the reaction kinetics and, consequently, the prevalence of side reactions. Modern, efficient coupling reagents like HBTU and HATU can promote faster peptide bond formation, which can help minimize the time available for side reactions like pyroglutamate formation to occur.[4]
Troubleshooting Guide
Problem: My mass spectrometry results show a significant peak with a mass of -18 Da from the expected product mass.
-
Potential Cause: This mass loss is characteristic of pyroglutamate formation at an N-terminal glutamic acid residue.[2] This may have occurred due to prolonged coupling times, elevated temperatures, or extended exposure to basic conditions during the neutralization step.[2]
-
Recommended Solution:
-
Optimize coupling conditions by minimizing the reaction time.[2]
-
Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow down the rate of cyclization.[2]
-
Ensure the neutralization step with a base like DIEA is not unnecessarily long.
-
Consider using in-situ neutralization protocols where the neutralization and coupling steps are performed concurrently to reduce the time the free N-terminal amine is exposed.[5]
-
Problem: After final HF cleavage, I observe significant byproducts and a lower than expected yield of my target peptide.
-
Potential Cause: The strong acidic conditions of HF cleavage can lead to the formation of reactive carbocations from the benzyl protecting group of Glu(OBzl). These can alkylate sensitive amino acid residues in your sequence, such as tryptophan and methionine, leading to byproducts.[1]
-
Recommended Solution:
-
Always use a scavenger cocktail during HF cleavage to trap the reactive carbocations. A common scavenger is anisole.[1][6]
-
For peptides containing methionine or cysteine, adding scavengers like dimethyl sulfide (DMS) and p-thiocresol can offer better protection.[6]
-
Perform the cleavage at a lower temperature (e.g., 0°C to 5°C) to minimize the rate of side reactions.[6]
-
Problem: The coupling of this compound seems incomplete, as indicated by a positive Kaiser test.
-
Potential Cause: Steric hindrance or aggregation of the growing peptide chain can lead to incomplete coupling. The coupling reagents may also have lost activity.
-
Recommended Solution:
-
Ensure that your coupling reagents (e.g., HBTU, HATU, DIC) are fresh and have been stored under appropriate conditions.
-
Increase the coupling time or perform a double coupling.
-
Consider switching to a more potent coupling reagent.
-
If peptide aggregation is suspected, try adding chaotropic salts or using a different solvent system like NMP or adding DMSO.[5]
-
Strategies to Mitigate Side Reactions
| Side Reaction | Mitigation Strategy | Key Parameters to Control | Reference |
| Pyroglutamate Formation | Ensure rapid and efficient coupling. | Reaction time, temperature, base exposure time. | [1][2] |
| Use pre-activated esters. | Activation time and temperature. | [2] | |
| Perform coupling at low temperature (0°C). | Temperature. | [2] | |
| Utilize in-situ neutralization protocols. | pH and timing of reagent addition. | [5] | |
| Alkylation during Cleavage | Use scavengers (e.g., anisole, DMS, p-thiocresol). | Scavenger type and concentration. | [1][6] |
| Perform cleavage at low temperature (0-5°C). | Temperature. | [6] | |
| Incomplete Coupling | Use fresh, high-quality coupling reagents. | Reagent storage and handling. | N/A |
| Perform a double coupling. | Reaction time. | N/A | |
| Add chaotropic salts or use alternative solvents (NMP, DMSO). | Solvent composition. | [5] |
Optimized Experimental Protocol for this compound Coupling
This protocol is designed to minimize pyroglutamate formation during the coupling of this compound.
-
Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Perform Boc deprotection using 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).
-
Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
Cool the activated amino acid solution to 0°C in an ice bath.
-
Add the cooled, activated amino acid solution to the neutralized peptide-resin.
-
Shake the reaction mixture at 0°C for the first hour, then allow it to slowly warm to room temperature and continue shaking for an additional 1-3 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, consider a second coupling.
-
-
Washing:
-
After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
Proceed to the next deprotection and coupling cycle.
-
Visual Troubleshooting and Pathway Diagrams
References
strategies to avoid racemization of Boc-D-Glu(Obzl)-Oh
Welcome to the Technical Support Center for Peptide Synthesis. This guide provides detailed strategies, troubleshooting advice, and protocols to minimize and avoid the racemization of Boc-D-Glu(OBzl)-OH during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization for this compound during peptide synthesis?
A1: The primary cause of racemization during the coupling of N-protected amino acids, including this compound, is the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs after the carboxylic acid group is activated by a coupling reagent. The α-proton on the oxazolone ring is acidic and can be easily removed by a base in the reaction mixture. This leads to a planar, achiral intermediate, and subsequent reprotonation can occur from either face, resulting in a loss of stereochemical integrity.[1][3] While the urethane-based Boc protecting group generally helps to preserve optical purity, the risk of racemization remains significant under suboptimal conditions.[4][5] A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a strong base, forming a planar enolate.[2][3]
Q2: Are all coupling reagents equally likely to cause racemization?
A2: No, the choice of coupling reagent is critical. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, each with a different potential for inducing racemization.[5]
-
Carbodiimides (e.g., DCC, DIC) on their own are known to promote racemization by forming a highly reactive O-acylisourea intermediate that readily converts to the problematic oxazolone.[1] Their use is strongly recommended only in combination with racemization-suppressing additives.[2][4]
-
Phosphonium salts (e.g., PyBOP, BOP) and Aminium/Uronium salts (e.g., HATU, HBTU) are generally preferred as they form active esters that are less prone to racemization.[1][4][5] HATU is often considered more effective than HBTU at suppressing racemization due to its faster reaction rates.[1]
Q3: How do additives like HOBt or Oxyma prevent racemization?
A3: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential for suppressing racemization, especially when using carbodiimide coupling reagents.[1][4][6] When the carboxylic acid is activated by the coupling reagent, these additives react with the highly reactive intermediate to form an active ester. This newly formed active ester is more stable and less susceptible to cyclizing into an oxazolone, thereby preserving the stereochemical integrity of the amino acid while remaining sufficiently reactive for the coupling reaction.[1] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[1][4]
Troubleshooting Guide: High Racemization Detected
If you have detected a significant amount of the Boc-L-Glu(OBzl)-OH diastereomer in your product, use this guide to identify the potential cause and implement corrective actions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of diastereomer detected after coupling. | Inappropriate Coupling Reagent: Using a carbodiimide like DCC or DIC without an additive.[1][2] | Solution: Switch to an aminium/uronium (HATU, HCTU) or phosphonium (PyBOP) salt-based coupling reagent. If using a carbodiimide, always include an additive like HOBt, HOAt, or Oxyma.[1][4] These reagents form more stable activated esters, minimizing oxazolone formation. |
| Excess or Inappropriate Base: Using a strong, non-sterically hindered base, or using too much base, can abstract the α-proton.[1][7] | Solution: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA).[4] Use the minimum amount of base necessary for the reaction to proceed. In high-risk cases, consider an even weaker base like sym-collidine.[4] | |
| Prolonged Pre-activation Time: Allowing the amino acid to sit with the coupling reagent for an extended period before adding the amine component increases the opportunity for oxazolone formation.[1] | Solution: Minimize the pre-activation time to 1-5 minutes.[1] Alternatively, use an in situ activation protocol where all components are mixed together. | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of racemization.[2] | Solution: Perform the coupling reaction at a lower temperature, such as 0°C, especially during the activation and initial coupling phase.[2] | |
| Polar Solvent: Highly polar aprotic solvents like DMF can sometimes promote racemization more than less polar alternatives. | Solution: If reagent solubility allows, consider using a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1] |
Visualizing the Racemization Mechanism
The following diagram illustrates the primary pathway for racemization through the formation of an oxazolone intermediate.
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Quantitative Data Summary
While exact racemization percentages can vary based on the specific peptide sequence and conditions, the following table summarizes the relative effectiveness of different strategies in minimizing racemization, based on established principles in peptide chemistry.
| Factor | Condition | Relative Racemization Risk | Rationale |
| Coupling Reagent | DIC alone | High | Forms highly reactive intermediate prone to oxazolone formation.[1][2] |
| DIC / HOBt | Low-Medium | HOBt traps the activated intermediate as a more stable active ester.[1][4] | |
| HBTU / Base | Low | Forms a less racemization-prone aminium active ester. | |
| HATU / Base | Very Low | Faster reaction rates can outcompete the rate of racemization.[1] | |
| DIC / Oxyma | Very Low | Oxyma is a highly effective, non-explosive additive for suppressing racemization.[4][8] | |
| Base | Collidine | Very Low | Weak, sterically hindered base.[4] |
| N-Methylmorpholine (NMM) | Low | Weaker base than DIEA.[4][7] | |
| DIEA | Low-Medium | Sterically hindered, but more basic than NMM.[4][7] | |
| Temperature | 25°C (Room Temp) | Medium | Standard condition, but can allow for racemization. |
| 0°C | Low | Lower temperature slows the rate of oxazolone formation and proton abstraction.[2] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended for routine couplings where minimizing racemization is a priority.
-
Preparation: In a suitable reaction vessel, dissolve this compound (1.2 equivalents) and Oxyma (1.2 equivalents) in an appropriate solvent (DCM or DMF).
-
Activation: Cool the solution to 0°C using an ice bath.
-
Add Diisopropylcarbodiimide (DIC) (1.2 equivalents) to the solution and stir for 15-20 minutes at 0°C.
-
Coupling: Add the activated solution to the resin-bound amine (1 equivalent) or the amine component in solution. If the amine component is a salt (e.g., HCl or TFA salt), add 1 equivalent of a tertiary base such as DIEA or NMM.
-
Reaction: Allow the reaction to stir for 15 minutes at 0°C, then warm to room temperature and continue to stir for an additional 2-4 hours. Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis).[1]
-
Work-up: Once the reaction is complete, proceed with the standard washing and deprotection steps for your synthesis. For solution-phase, filter off the diisopropylurea byproduct.
Protocol 2: High-Efficiency Coupling using HATU/DIEA
This protocol is suitable for difficult couplings or when maximum suppression of racemization is required.
-
Preparation: Dissolve this compound (1.2 equivalents) and HATU (1.15 equivalents) in DMF.
-
Pre-activation: Add DIEA (2.4 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1][5] A color change is often observed.
-
Coupling: Add the pre-activated solution to the resin-bound amine (1 equivalent).
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction for completion.
-
Work-up: Proceed with the standard washing and subsequent steps of your peptide synthesis protocol.
Decision Workflow for Minimizing Racemization
This workflow can help researchers select the appropriate conditions for coupling this compound.
Caption: Decision workflow for selecting low-racemization coupling conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Boc-D-Glu(OBzl)-OH Activation
Welcome to the technical support center for the activation and coupling of Boc-D-Glu(OBzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common issues encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when activating this compound?
A1: The primary challenges include incomplete activation or coupling leading to low yields, racemization at the alpha-carbon, and potential side reactions. One common side reaction is the formation of pyroglutamate if the glutamic acid residue is at the N-terminus of a peptide, which can occur during the coupling of the subsequent amino acid.[1] Another potential issue is the formation of N-acylurea as a byproduct when using carbodiimide-based coupling reagents.[1]
Q2: Which coupling reagents are recommended for this compound?
A2: The choice of coupling reagent is critical for a successful reaction. While standard carbodiimides like DCC and EDC can be used, more potent uronium/aminium or phosphonium salt-based reagents are often recommended to ensure high efficiency and minimize side reactions. These include:
-
Carbodiimides: DIC (Diisopropylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), typically used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure to suppress racemization and improve efficiency.[2][3]
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly efficient reagents that promote rapid coupling. HATU is generally considered more reactive and provides better results for difficult couplings with a lower risk of racemization compared to HBTU.[4][5]
-
Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, known for high coupling efficiency and generating byproducts that are generally less hazardous than those from its predecessor, BOP.[3]
Q3: How can I monitor the completion of the coupling reaction?
A3: In solid-phase peptide synthesis (SPPS), the most common method for monitoring coupling completion is the qualitative ninhydrin (Kaiser) test. A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative test (yellow or colorless beads) suggests the coupling is complete. For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC to check for the presence of deletion sequences.
Q4: What is pyroglutamate formation and how can it be minimized?
A4: Pyroglutamate is a cyclic lactam formed from an N-terminal glutamic acid or glutamine residue. The α-amino group of the glutamic acid attacks its own side-chain carboxyl group, leading to cyclization. This can be a significant side reaction, especially during the coupling of the second amino acid in a peptide sequence. To minimize pyroglutamate formation, it is crucial to ensure rapid and efficient coupling of the subsequent amino acid to reduce the time the N-terminal glutamic acid is exposed. If the desired product is the N-terminal pyroglutamate, it is often more efficient to use Boc-pGlu-OH directly in the final coupling step.[1]
Troubleshooting Guides
Issue 1: Low Coupling Yield / Positive Ninhydrin Test
A positive ninhydrin test after the initial coupling of this compound indicates the presence of unreacted free amines on the resin. This points to an incomplete coupling reaction, which can be caused by several factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a positive ninhydrin test.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky Boc and benzyl protecting groups can sterically hinder the reaction.
-
Solution: Switch to a more powerful coupling reagent like HATU or PyBOP. These reagents are designed to overcome steric challenges and drive the reaction to completion.[6]
-
-
Suboptimal Reagent Activation: The coupling reagent may not be fully activating the carboxylic acid.
-
Solution: Ensure your reagents are fresh and anhydrous. For carbodiimide-based couplings, allow for a pre-activation step of 10-15 minutes before adding the mixture to the resin.[4]
-
-
Peptide Aggregation: The growing peptide chain on the solid support can aggregate, making the N-terminal amine inaccessible.
-
Solution: Change the solvent to a more disruptive one, such as NMP, or use a mixture of DMF/DCM. In some cases, coupling at a slightly elevated temperature (e.g., 40-50°C) can help break up aggregates, though this may increase the risk of racemization.[6]
-
-
Inadequate Resin Swelling: If the resin is not properly swelled, reactive sites will be less accessible.
-
Solution: Ensure the resin is swelled in an appropriate solvent (e.g., DCM or DMF) for at least 30 minutes before the first deprotection step.
-
Issue 2: Racemization of the Amino Acid Residue
Racemization is the loss of stereochemical integrity at the α-carbon, leading to a mixture of D- and L-isomers in the final peptide. This is a critical issue as it can dramatically affect the biological activity of the peptide.
Mitigation Strategies:
-
Choice of Reagents:
-
Use additives like HOBt or, more effectively, OxymaPure when using carbodiimide coupling reagents (DIC, EDC). These additives form an active ester that is less prone to racemization.[2]
-
Employ coupling reagents known for low racemization levels, such as HATU or phosphonium-based reagents like PyBOP.[6]
-
-
Base Selection: Use a sterically hindered or weaker base. For instance, using 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA can reduce the risk of racemization.[2][7]
-
Temperature Control: Perform coupling reactions at room temperature or below (e.g., 0°C), as elevated temperatures can significantly increase the rate of racemization.[7]
Data Presentation
The selection of a coupling reagent significantly impacts reaction efficiency, time, and the potential for side reactions. While exact yields can be sequence-dependent, the following table provides a comparative overview of common coupling reagents for the activation of this compound based on established performance characteristics.
| Coupling Reagent Cocktail | Typical Reaction Time | Relative Coupling Efficiency | Potential for Racemization | Key Considerations |
| DIC / HOBt | 2 - 4 hours | High | Moderate | Cost-effective and reliable for standard couplings. Risk of N-acylurea formation.[7] |
| EDC / HOBt | 2 - 8 hours | High | Moderate | Water-soluble byproducts simplify workup in solution-phase synthesis.[8] |
| HBTU / DIPEA | 15 - 60 minutes | Very High | Low to Moderate | Fast and efficient, but can cause guanidinylation of the free amine if used in excess.[4] |
| HATU / DIPEA | 10 - 30 minutes | Very High | Low | Generally more efficient and with a lower risk of racemization than HBTU, especially for hindered couplings.[4][5] |
| PyBOP / DIPEA | 10 - 60 minutes | Very High | Low | High efficiency, and its byproducts are less hazardous than those of BOP. Does not cause guanidinylation.[3] |
Experimental Protocols
The following are generalized protocols for a single coupling step of this compound in manual solid-phase peptide synthesis (SPPS). Equivalents are based on the initial loading of the resin.
Activation and Coupling Workflow
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: DIC/HOBt Coupling
-
Resin Preparation: Following N-terminal Boc deprotection and neutralization, the washed peptide-resin is ready in the reaction vessel.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[4]
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring & Washing: Monitor the reaction using the ninhydrin test. Once complete (negative test), wash the resin thoroughly with DMF and DCM.[4]
Protocol 2: HATU Coupling
-
Resin Preparation: Use the deprotected, neutralized, and washed peptide-resin.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) and HATU (2-4 equivalents) in DMF.[4]
-
Activation and Coupling: Add DIPEA (4-8 equivalents) to the amino acid solution to begin activation. Immediately add the activated solution to the resin and agitate for 15-60 minutes at room temperature.[4]
-
Monitoring & Washing: Monitor the reaction progress with the ninhydrin test. Upon completion, wash the resin thoroughly with DMF and DCM.
Protocol 3: PyBOP Coupling
-
Resin Preparation: Use the deprotected, neutralized, and washed peptide-resin.
-
Coupling Solution Preparation: In the reaction vessel containing the resin, add a solution of this compound (1.1 equivalents) in DMF.
-
Activation and Coupling: Add a 1.0 M solution of PyBOP (1.1 equivalents) followed by DIPEA (2.2 equivalents). For enhanced racemization suppression, 0.5 M HOBt solution (1.1 equivalents) can also be added.[9]
-
Reaction: Agitate the mixture for 10-60 minutes at room temperature.
-
Monitoring & Washing: Monitor the reaction with the ninhydrin test. Once complete, filter and wash the resin with DMF.[9]
This compound Activation Mechanism (EDC/HOBt Example)
Caption: Activation of this compound with EDC/HOBt.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Technical Support Center: Purification of Crude Peptides Containing Boc-D-Glu(OBzl)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude peptides containing the protected amino acid Boc-D-Glu(OBzl)-OH. The presence of the tert-butyloxycarbonyl (Boc) and benzyl (OBzl) protecting groups introduces significant hydrophobicity, which can present challenges during purification. This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying crude peptides containing this compound?
A1: The main challenges arise from the hydrophobic nature of the Boc and benzyl protecting groups. These challenges include:
-
Poor Solubility: The crude peptide may be difficult to dissolve in the aqueous mobile phases typically used for reversed-phase HPLC (RP-HPLC).
-
Peptide Aggregation: Increased hydrophobicity can lead to the formation of peptide aggregates, resulting in broad or tailing peaks during chromatography.[1]
-
Co-elution of Impurities: Hydrophobic impurities, such as deletion sequences or by-products from synthesis, often have similar retention times to the target peptide, making separation difficult.[1]
-
Premature Deprotection: The Boc group can be labile under acidic conditions, potentially leading to premature cleavage during synthesis or sample preparation.[2]
Q2: What is the recommended initial approach for purifying a peptide with this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying peptides.[3][4][5] Due to the hydrophobicity of this compound containing peptides, a C8 or C4 column is often a good starting point to reduce strong hydrophobic interactions.[1]
Q3: How can I improve the solubility of my crude peptide for RP-HPLC?
A3: To enhance solubility, dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase.[1][2] Adding chaotropic agents, such as guanidinium chloride, during sample preparation can also help disrupt aggregation.[2]
Q4: What are common impurities I should expect in my crude peptide mixture?
A4: Besides the target peptide, crude mixtures often contain various impurities, including:
-
Deletion sequences: Peptides missing one or more amino acids.[6]
-
Truncated sequences: Peptides that are shorter than the target sequence.[4]
-
Incompletely deprotected sequences: Peptides still carrying protecting groups that should have been removed.[4]
-
Products of side reactions: These can include pyroglutamate formation from an N-terminal glutamic acid or glutamine[7][8] and alkylation of sensitive residues.[7]
-
Reagents and by-products from synthesis: Residual reagents and scavengers from the cleavage process.[4]
Q5: When should I consider removing the Boc and OBzl protecting groups?
A5: The protecting groups are typically removed after purification of the protected peptide. However, if purification of the protected peptide is proving difficult, it may be advantageous to deprotect the crude peptide and then purify the final deprotected peptide. The Boc group is acid-labile and is commonly removed with trifluoroacetic acid (TFA).[9] The benzyl group can be removed by strong acids like anhydrous hydrogen fluoride (HF) or, more mildly, by catalytic transfer hydrogenation.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of peptides containing this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad, tailing, or split peaks in HPLC chromatogram | - Peptide aggregation- Poor solubility in the mobile phase- Presence of conformational isomers- Column degradation | - Optimize Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO or DMF before injection.[1][2]- Modify HPLC Method: Increase column temperature (e.g., 40-60°C) to reduce secondary interactions and sharpen peaks.[2] Use a shallower gradient around the elution point of the peptide.[2]- Change Mobile Phase: Test alternative ion-pairing agents (e.g., formic acid instead of TFA) or different organic modifiers (e.g., isopropanol).[1]- Lower Peptide Concentration: Inject a more dilute sample to minimize on-column aggregation.[1] |
| Low recovery of the purified peptide | - Peptide precipitation on the column- Irreversible adsorption to the column- Peptide aggregation leading to loss during handling | - Improve Solubility: Use a stronger initial solvent for sample dissolution.[2]- Change Column Chemistry: A column with a different stationary phase (e.g., C8 instead of C18) or a larger pore size might be more suitable.[2]- Passivate the Column: If working with a new column, an initial blank run or injection of a standard peptide can help to passivate active sites. |
| Co-elution of the target peptide with impurities | - Similar hydrophobicity of the target peptide and impurities | - Optimize Gradient: Employ a very shallow gradient to improve resolution.- Change Selectivity: Alter the mobile phase pH (if the peptide sequence allows) or switch the organic modifier (e.g., from acetonitrile to methanol).- Multi-step Purification: Consider a two-step purification process using different chromatographic conditions (e.g., different pH or stationary phase) for the second step.[10] |
| Presence of a peak corresponding to the loss of the Boc group (+56 Da mass shift) | - Premature cleavage of the Boc protecting group during synthesis or cleavage from the resin.- Harsh acidic conditions during sample preparation. | - Use Milder Cleavage Conditions: If possible, utilize a milder cleavage cocktail.- Control pH: Ensure the pH of your sample and mobile phases is controlled to avoid excessive acidity.[2] |
| Product is an oil instead of a solid after purification | - Residual solvent- Presence of impurities | - High Vacuum Drying: Heat the product under high vacuum at a slightly elevated temperature (e.g., 40-60°C) to remove residual solvents.[11]- Precipitation/Crystallization: Dissolve the oily product in a suitable solvent (e.g., methanol) and precipitate it by adding an anti-solvent (e.g., diethyl ether).[11] For some Boc-amino acids, crystallization can be induced by adding seed crystals.[12][13] |
Experimental Protocols
Protocol 1: General Purification of this compound Containing Peptides by RP-HPLC
-
Column Selection: Start with a C8 or C4 reversed-phase column to mitigate strong hydrophobic interactions.[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of DMSO or DMF.
-
Slowly dilute the sample with Mobile Phase A to the desired concentration, ensuring the peptide remains in solution. Centrifuge the sample to remove any particulates before injection.[1]
-
-
Chromatographic Method:
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).[1]
-
Detection: 220 nm.[1]
-
Gradient: Develop a shallow gradient based on the peptide's hydrophobicity. A starting point could be a linear gradient of 10-70% Mobile Phase B over 30 minutes.[1]
-
Column Temperature: Maintain the column at 40-50°C to improve peak shape.[1]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak(s) and analyze them by mass spectrometry to confirm the identity and purity of the peptide. Pool the pure fractions and lyophilize.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the removal of the Boc group from a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.
-
Drain: Drain the DCM.
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes at room temperature.[9][14]
-
Drain: Drain the TFA solution.
-
Washing: Wash the resin thoroughly with DCM (3 times) to remove excess TFA.[9]
-
Neutralization: Neutralize the resin by washing with a solution of 5% diisopropylethylamine (DIEA) in DCM (2 times, 5 minutes each).[9]
-
Washing: Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. renyi.hu [renyi.hu]
- 4. bachem.com [bachem.com]
- 5. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.com [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Peptide Synthesis with Boc-D-Glu(Obzl)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of peptide synthesis when using Boc-D-Glu(Obzl)-OH.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during solid-phase peptide synthesis (SPPS) involving this compound that may lead to low yields.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: My monitoring test (e.g., Kaiser test) indicates an incomplete coupling reaction after incorporating this compound. What should I do?
Answer: Incomplete coupling is a common reason for low yield and the generation of deletion sequences. This compound can be considered a sterically hindered amino acid, which may lead to slower reaction kinetics. Here are steps to troubleshoot this issue:
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling.
-
Strategy 1: Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle. This is often effective for difficult couplings.[1][2]
-
Strategy 2: Use a More Potent Coupling Reagent: If you are using a standard carbodiimide-based reagent like DCC or DIC, consider switching to a more potent uronium/aminium (e.g., HBTU, HATU) or phosphonium-based (e.g., PyBOP) reagent.[2]
-
Strategy 3: Extend the Coupling Reaction Time: Systematically increase the coupling time. A doubling of the standard time can be a good starting point for troubleshooting.[2]
Issue 2: Peptide Aggregation on Resin
Question: I'm observing poor resin swelling, clumping, and a significant drop in yield, suggesting on-resin aggregation. How can I address this?
Answer: Peptide aggregation, where peptide chains interact with each other on the solid support, can block reactive sites and hinder reagent access. This is a common issue, especially in hydrophobic sequences.
Logical Relationship for Mitigating Aggregation
Caption: Strategies to counteract on-resin peptide aggregation.
-
Change the Synthesis Solvent: If you are using DMF, switching to N-methylpyrrolidone (NMP) may improve the solvation of the growing peptide chain.[2]
-
Incorporate Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to washing and coupling steps can disrupt the hydrogen bonding networks that lead to aggregation.[3]
-
Elevated Temperature: Performing the synthesis at a higher temperature can help to break up aggregates.[4]
Issue 3: Formation of Side-Reaction Products
Question: My final product contains impurities with a mass difference of -18 Da. What is the likely cause and how can I prevent it?
Answer: A mass loss of 18 Da from a glutamic acid-containing peptide is characteristic of pyroglutamate formation. This is an intramolecular cyclization of the N-terminal glutamic acid residue.
Pyroglutamate Formation Pathway
Caption: Simplified pathway of pyroglutamate formation.
-
Optimize Coupling Conditions: Minimize the reaction time for the coupling of this compound, especially when it is at the N-terminus. Using a pre-activated ester can speed up the reaction.[5]
-
Control pH: Avoid prolonged exposure to strong basic or acidic conditions, which can catalyze the cyclization. Use the minimum amount of base necessary for neutralization.[5]
-
Lower Temperature: Perform the coupling and subsequent steps at a lower temperature (e.g., 0 °C) to reduce the rate of this side reaction.[6]
Frequently Asked Questions (FAQs)
Q1: What are the typical side reactions associated with this compound in peptide synthesis?
A1: Besides pyroglutamate formation, other potential side reactions include:
-
Transesterification: This can occur if alcohols are present during base-catalyzed resin attachment, leading to the formation of the corresponding methyl, isopropyl, or tert-butyl ester of the glutamic acid side chain.
-
Anisylation: During the final HF cleavage, the unprotected gamma-carboxyl group can be protonated and subsequently attacked by scavengers like anisole, forming an aryl ketone byproduct. Performing the cleavage at lower temperatures can minimize this.[6]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are recommended to ensure high coupling efficiency. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally more effective than standard carbodiimide reagents like DCC or DIC.[2]
Q3: Can I use the Boc/Bzl strategy for long and complex peptides containing this compound?
A3: Yes, the Boc/Bzl strategy is robust and can be used for long peptides. However, for sequences prone to aggregation, the repeated acidic conditions for Boc deprotection can lead to protonation of the N-terminus, which can help reduce aggregation compared to the neutral conditions in Fmoc chemistry. For particularly difficult sequences, in situ neutralization protocols can improve yields.[7]
Q4: What is "double coupling" and when should I use it?
A4: "Double coupling" is the process of repeating the coupling step with a fresh portion of activated amino acid and coupling reagents after the initial coupling is complete.[1][2] It is a useful strategy to drive the reaction to completion for difficult couplings, such as those involving sterically hindered amino acids like this compound, or when monitoring indicates an incomplete reaction.[1][8]
Data Presentation
| Parameter | Typical Value Range | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative test like the Kaiser test.[9] |
| Coupling Efficiency (this compound) | ~95-99% | May require optimized coupling reagents or double coupling in difficult sequences.[6] |
| Overall Crude Peptide Yield | 60-80% | Highly dependent on peptide length and sequence complexity.[9] |
| Crude Peptide Purity (by HPLC) | 50-70% | Purification is typically required to remove deletion sequences and byproducts of side reactions.[9] |
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended for overcoming incomplete coupling of this compound.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
First Coupling Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
First Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is negative (beads are colorless), proceed to the next deprotection step. If positive (beads are blue), proceed with the second coupling.
-
Second Coupling: Drain the reaction vessel. Repeat steps 2 and 3 with a fresh preparation of the activated amino acid.
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
Protocol 2: Using Chaotropic Salts to Mitigate Aggregation
This protocol is an adaptation for a coupling step when on-resin aggregation is suspected.
-
Deprotection and Neutralization: Perform the Boc deprotection (e.g., with 50% TFA in DCM) and neutralization (e.g., with 10% DIEA in DCM) steps as per your standard protocol.
-
Chaotropic Wash: Before coupling, wash the resin with a 0.4 M LiCl solution in DMF (3 x 1 minute).[3]
-
Coupling: Prepare the activated this compound solution as described in Protocol 1. Add the activated amino acid solution to the resin.
-
Reaction: Allow the reaction to proceed for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test. After completion, wash the resin thoroughly with DMF to remove the chaotropic salt before proceeding to the next step.[3]
References
impact of scavengers on the stability of Boc-D-Glu(Obzl)-Oh protecting groups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of scavengers on the stability of the Boc-D-Glu(OBzl)-OH protecting group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Obzl (benzyl ester) protecting group on this compound?
The primary role of the benzyl ester (OBzl) is to protect the γ-carboxyl group of the glutamic acid side chain. This prevents it from participating in unwanted side reactions during the peptide chain elongation process in Boc-based solid-phase peptide synthesis (SPPS). The OBzl group is considered a "permanent" protecting group that is stable to the mildly acidic conditions used for the removal of the temporary Nα-Boc group (e.g., with trifluoroacetic acid, TFA), but is cleaved during the final, harsh acidolytic cleavage step (e.g., with anhydrous hydrogen fluoride, HF).
Q2: What are the potential stability issues with the Glu(OBzl) protecting group during final cleavage?
During the final cleavage step with strong acids like HF or TFMSA, the benzyl ester is cleaved via an SN1 mechanism. This process generates a reactive benzyl carbocation.[1] If not effectively trapped, this carbocation can lead to side reactions, including alkylation of nucleophilic residues within the peptide sequence, such as tryptophan, methionine, and cysteine.[1] While the primary concern is often the modification of other sensitive amino acids, the benzyl cation can also participate in other side reactions that may affect the purity of the final peptide product. It has been suggested that using a cyclohexyl ester (cHx) for glutamic acid may be preferable to the benzyl ester (OBzl) due to a lower propensity for side reactions caused by the corresponding carbocation.[2]
Q3: How do scavengers impact the stability and removal of the Obzl protecting group?
Scavengers are essential components of the cleavage cocktail that "trap" the reactive carbocations generated from the cleavage of protecting groups, including the benzyl cation from Glu(OBzl)-OH.[1] By reacting with these carbocations, scavengers prevent them from causing undesired side reactions. The choice and effectiveness of the scavenger cocktail are crucial for obtaining a high-purity peptide. For peptides containing multiple glutamic or aspartic acid residues, p-cresol is a recommended scavenger when using HF cleavage.[1]
Q4: Can the choice of scavenger lead to incomplete removal of the Obzl group?
While the primary role of scavengers is to prevent side reactions, an inappropriate cleavage cocktail or suboptimal cleavage conditions (e.g., low temperature or insufficient reaction time) can potentially lead to incomplete deprotection of any protecting group, including the benzyl ester. However, the more common issue is the side reactions caused by the cleaved benzyl cation rather than incomplete cleavage.
Troubleshooting Guides
Issue 1: Appearance of unexpected peaks in HPLC analysis of the crude peptide, potentially related to the Glu(OBzl) residue.
-
Possible Cause: Side reactions involving the benzyl cation generated during the cleavage of the Glu(OBzl) group. This could include re-attachment to the peptide at a different site or reaction with other nucleophilic species in the cleavage mixture.
-
Solution:
-
Optimize the Scavenger Cocktail: For peptides rich in glutamic acid, consider using a scavenger like p-cresol in your HF cleavage cocktail.[1] Anisole is also a widely used scavenger for this purpose.
-
Review Cleavage Conditions: Ensure that the cleavage reaction is performed at the recommended temperature (typically 0-5 °C for HF cleavage) and for a sufficient duration to ensure complete deprotection and minimize side reactions.[1]
-
Alternative Protecting Group: For future syntheses, consider using Boc-D-Glu(OcHx)-OH, as the cyclohexyl ester is reported to generate fewer side reactions.[2]
-
Issue 2: Low yield of the desired peptide containing glutamic acid.
-
Possible Cause: A portion of the desired peptide may have been modified by side reactions, leading to a decrease in the main product peak and an increase in impurity peaks.
-
Solution:
-
Analyze Impurity Peaks: Use mass spectrometry (MS) to identify the masses of the major impurities. This can help determine if the side products are related to incomplete deprotection or modifications by cleaved protecting groups.
-
Enhance Scavenging: Increase the concentration or change the type of scavenger in your cleavage cocktail. A combination of scavengers can sometimes be more effective. For instance, a cocktail containing both anisole and a thiol-based scavenger might be beneficial if other sensitive residues are present.
-
Data Presentation
| Sensitive Residue(s) | Recommended Scavenger(s) | Purpose of Scavenger(s) |
| Multiple Glu/Asp | p-Cresol, Anisole | To trap benzyl and other carbocations.[1] |
| Cysteine (Cys) | p-Cresol, p-Thiocresol, Dimethylsulfide (DMS) | To prevent S-alkylation and maintain a reducing environment.[1] |
| Tryptophan (Trp) | Thioanisole, 1,2-Ethanedithiol (EDT) | To prevent alkylation of the indole ring. |
| Methionine (Met) | Thioanisole, Dimethylsulfide (DMS) | To prevent S-alkylation and oxidation. |
Experimental Protocols
Protocol 1: Standard HF Cleavage of a Peptide Containing this compound
This protocol describes a standard "low-high" HF cleavage procedure, which is often used to minimize side reactions.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected)
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethylsulfide (DMS)
-
p-Cresol
-
Anisole
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Low HF Step:
-
Prepare a "low HF" cleavage cocktail of HF:DMS:p-cresol (25:65:10 v/v/v).
-
Cool the reaction vessel to 0 °C.
-
Carefully distill the "low HF" cocktail into the reaction vessel.
-
Stir the mixture at 0 °C for 2 hours. This step removes the more acid-labile protecting groups.
-
Remove the "low HF" cocktail by vacuum.
-
-
High HF Step:
-
Prepare a "high HF" cleavage cocktail of HF:anisole (9:1 v/v).
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill the "high HF" cocktail into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour to cleave the peptide from the resin and remove the remaining protecting groups, including the Glu(OBzl) group.[3]
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen or by vacuum.
-
Add cold diethyl ether to the residue to precipitate the crude peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum.
-
Dissolve the peptide in a suitable aqueous solvent (e.g., dilute acetic acid) for purification by HPLC.
-
Visualizations
References
managing steric hindrance in coupling bulky amino acids with Boc-D-Glu(Obzl)-Oh
This technical support center provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges when coupling bulky amino acids with Boc-D-Glu(OBzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling yields when reacting a bulky amino acid with this compound?
Low coupling yields in this specific reaction are typically due to a combination of factors:
-
Steric Hindrance: The bulky nature of the incoming amino acid's side chain, combined with the spatial demands of the Boc and Obzl protecting groups on the D-glutamic acid derivative, can physically obstruct the approach of the activated carboxylic acid and the amine, thereby slowing down or preventing the reaction.[1][2]
-
Reduced Nucleophilicity: The amine component's nucleophilicity can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions.[1]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC often result in low yields in sterically demanding couplings.[1][3]
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and time are critical and may require optimization for challenging couplings.[1]
Q2: Which coupling reagents are most effective for coupling bulky amino acids with this compound?
For sterically hindered couplings, more potent coupling reagents are necessary. Onium salt-based reagents are generally the preferred choice.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][4] HATU is often considered superior for many difficult couplings.[1][5] COMU is a newer generation, highly efficient uronium salt.[1][2]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective and are sometimes preferred to minimize racemization.[1][5]
-
Acyl Fluorides: For extremely hindered amino acids, such as α,α-disubstituted ones, converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like TFFH can be a successful strategy.[1][3][4]
Q3: How can I minimize racemization during the coupling of a bulky amino acid to this compound?
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern.[1] To minimize it:
-
Choose the Right Additive: Use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure, which are superior to HOBt in suppressing racemization.[1][6]
-
Select an Appropriate Coupling Reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[1]
-
Optimize the Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA).[1]
-
Control the Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1]
-
Limit Activation Time: Avoid prolonged pre-activation of the amino acid before adding it to the amine component.
Q4: Can the protecting groups on this compound contribute to the difficulty of the coupling?
Yes, the Boc (tert-butyloxycarbonyl) and Obzl (benzyl ester) groups are themselves bulky and contribute to the overall steric hindrance around the reaction center.[2] This is in addition to the steric bulk of the incoming amino acid's side chain and its own protecting groups.[3]
Troubleshooting Guides
Issue 1: Low or No Coupling Yield
This is the most common issue when coupling bulky amino acids. Follow this workflow to diagnose and resolve the problem.
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting workflow for low coupling efficiency.
| Possible Cause | Suggested Solution |
| Insufficiently reactive coupling reagent | Switch from standard carbodiimides (DCC, EDC) to a more powerful onium-salt reagent such as HATU, HBTU, COMU, or PyAOP. For extremely hindered cases, consider using an acyl fluoride-forming reagent like TFFH.[1][3] |
| Steric hindrance slowing the reaction | 1. Increase reaction time: Allow the coupling to proceed for a longer duration, for example, from 2 to 24 hours.[1] 2. Increase temperature: Gentle heating or the use of microwave-assisted synthesis can help overcome the activation energy barrier.[1][3] 3. Use pseudoproline dipeptides: If synthesizing a longer peptide, these can be incorporated to disrupt aggregation and improve coupling efficiency downstream.[1] |
| Peptide aggregation on resin (for solid-phase synthesis) | 1. Change the solvent: Use a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM/NMP.[3][7] 2. Incorporate structure-breaking elements: Use pseudoproline dipeptides at strategic locations within the peptide sequence.[1] |
| Incomplete deprotection of the N-terminus | Before coupling, ensure the complete removal of the preceding amino acid's protecting group (e.g., Fmoc or Boc). Perform a ninhydrin or bromophenol blue test to confirm the presence of a free amine.[1] |
Issue 2: High Levels of Racemization Detected
The presence of diastereomeric impurities can complicate purification. Here are targeted solutions to minimize racemization.
| Possible Cause | Suggested Solution |
| Over-activation of the carboxylic acid | Reduce the pre-activation time before adding the amine component. |
| Use of a strong base | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] |
| Inappropriate coupling reagent/additive combination | 1. Ensure the use of an additive like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[1][6] 2. Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower racemization levels.[1] |
| Prolonged reaction at elevated temperature | If using heat to overcome steric hindrance, optimize for the shortest time necessary to achieve a good yield. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Couplings
| Reagent Class | Examples | Relative Reactivity | Racemization Risk | Key Advantages |
| Carbodiimides | DCC, EDC/DIC | Low | Moderate to High | Low cost. |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Good for critical couplings where racemization is a concern.[1] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU, COMU | Very High | Low to Moderate | Highly effective for hindered systems; HATU is often the most potent.[1][5] |
| Acyl Halide Formers | TFFH, PyBroP | Extremely High | Sequence Dependent | Excellent for α,α-disubstituted amino acids.[1][4] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU (Solid-Phase)
This protocol is recommended for achieving high efficiency with sterically demanding couplings on a solid-phase resin.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve the bulky Boc-amino acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[8]
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes.
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[8]
-
Monitoring: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[9] A negative result (colorless or yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Double Coupling (Optional): If the Kaiser test is positive, indicating incomplete coupling, a second coupling is recommended. Drain the resin and repeat steps 2-6 with a fresh activation mixture.[3]
Decision-Making for Coupling Protocol
Caption: Workflow for a coupling cycle with a checkpoint.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Boc-Aib-OH) (1 equivalent). Add a fluorinating agent such as TFFH (1 equivalent) and a suitable non-nucleophilic base like DIPEA (2 equivalents).[3] Stir for 10-15 minutes at room temperature.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine (or the this compound if the other residue is the amine component).
-
Reaction Time: Allow the reaction to proceed for an extended period (4-24 hours), as even with the highly reactive acyl fluoride, the coupling may be slow.
-
Monitoring: Monitor the reaction for completeness using the Kaiser test or by cleaving a small sample of resin for LC-MS analysis.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Boc-D-Glu(Obzl)-OH vs. Fmoc-D-Glu(OtBu)-OH
In the precise world of solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical determinant of success. For the incorporation of D-glutamic acid, two derivatives, Boc-D-Glu(Obzl)-OH and Fmoc-D-Glu(OtBu)-OH, represent the cornerstones of the two dominant strategies: Boc/Bzl and Fmoc/tBu, respectively. This guide offers a detailed comparison of their performance, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The fundamental distinction between these two building blocks lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage, thereby influencing the entire synthesis workflow.[1]
At a Glance: Key Differences
| Feature | This compound | Fmoc-D-Glu(OtBu)-OH |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Protecting Group | Obzl (Benzyl ester) | OtBu (tert-Butyl ester) |
| Nα-Deprotection Condition | Acid-labile (e.g., TFA)[] | Base-labile (e.g., piperidine)[3] |
| Side-Chain Deprotection | Strong acid (e.g., HF)[4] | Acid-labile (e.g., TFA)[4] |
| Final Cleavage | Strong acid (e.g., HF)[4] | Moderate acid (e.g., TFA)[4] |
| Orthogonality | Quasi-orthogonal[5] | Fully orthogonal[] |
Performance in Peptide Synthesis: A Comparative Analysis
The choice between Boc and Fmoc strategies for incorporating D-glutamic acid has significant implications for crude peptide purity and overall yield. While the Fmoc/tBu approach is now more widely adopted due to its milder conditions, the Boc/Bzl strategy retains advantages for specific applications.[5]
| Parameter | Boc/Bzl Strategy (using this compound) | Fmoc/tBu Strategy (using Fmoc-D-Glu(OtBu)-OH) |
| Crude Peptide Purity | Generally lower for routine synthesis due to harsh acid treatments which can cause side reactions.[7] | Often higher due to milder deprotection steps.[7] |
| Peptide Yield | Can be higher, particularly for long or aggregation-prone sequences.[] | May be lower in some cases due to aggregation issues. |
| Side Reactions | Prone to pyroglutamate formation, especially with N-terminal glutamic acid, due to acidic deprotection conditions.[5] | Susceptible to pyroglutamate formation under basic deprotection conditions, though careful optimization can minimize this.[3] |
| Compatibility | Advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation as acidic deprotection helps disrupt interchain hydrogen bonding.[][5] | Well-suited for peptides with acid-sensitive modifications like phosphorylation or glycosylation due to mild deprotection conditions.[5] |
Experimental Protocols
Detailed methodologies for the incorporation of this compound and Fmoc-D-Glu(OtBu)-OH in manual solid-phase peptide synthesis are provided below.
Protocol 1: Incorporation of this compound using Boc/Bzl Strategy
This protocol assumes the use of a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[4] Perform a pre-wash for 1-2 minutes, drain, and then agitate with a fresh solution for 20-30 minutes.[4]
-
Washing: Wash the resin thoroughly with DCM.
-
Neutralization: Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 5-10 minutes.[4] Wash thoroughly with DCM or DMF.
-
Coupling: Pre-activate this compound (3-4 equivalents) with a coupling agent such as HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.[4] Add the activated amino acid solution to the resin and shake for at least 1 hour. Monitor the reaction with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid.
-
Final Cleavage: After the final coupling and deprotection, treat the peptide-resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) to cleave the peptide from the resin and remove the benzyl side-chain protecting group.[4]
Protocol 2: Incorporation of Fmoc-D-Glu(OtBu)-OH using Fmoc/tBu Strategy
This protocol assumes the use of a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.[8]
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF.[3] Agitate for 3-5 minutes, drain, and repeat with fresh solution for an additional 15-20 minutes.[3][8]
-
Washing: Wash the resin thoroughly with DMF and DCM.[8]
-
Coupling: In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents), a coupling agent like HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.[1] Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.[8] Monitor coupling completion with a Kaiser test.[8]
-
Washing: Wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry.[8] Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers like water and triisopropylsilane (TIS), for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl side-chain protecting group.[8][]
Visualizing the Synthesis Workflows
To better illustrate the experimental processes, the following diagrams outline the key stages in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis.
Conclusion
The choice between this compound and Fmoc-D-Glu(OtBu)-OH is a strategic one, contingent on the specific requirements of the target peptide. The Fmoc/tBu strategy, with its milder deprotection conditions, is generally favored for its compatibility with sensitive functionalities and often results in higher purity crude products.[7] However, the traditional Boc/Bzl approach remains a powerful tool, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation.[][5] A thorough understanding of the chemistry and potential side reactions associated with each strategy is paramount for the successful synthesis of complex peptides.
References
A Comparative Guide to Benzyl Ester Protection of D-Glutamic Acid in Complex Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex molecules, the strategic selection of protecting groups is a critical determinant of success. This guide provides an in-depth comparison of benzyl ester protection for the side-chain carboxyl group of D-glutamic acid against other common alternatives, supported by experimental data and detailed protocols.
The choice of a protecting group for the γ-carboxyl group of glutamic acid significantly influences coupling efficiency, the prevention of side reactions, and the overall yield and purity of the final product. The benzyl (Bzl) ester is a widely utilized protecting group, offering a unique set of advantages, particularly in the context of solid-phase peptide synthesis (SPPS).[1]
Performance Comparison of γ-Carboxyl Protecting Groups for D-Glutamic Acid
The selection of an appropriate protecting group hinges on its stability throughout the synthetic process and the ability to be selectively removed without compromising the integrity of the peptide. The most common protecting groups for the glutamic acid side chain in Fmoc-based SPPS are the tert-butyl (OtBu), benzyl (Bzl), and allyl (OAll) esters.[1][2]
| Parameter | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |
| Coupling Efficiency | High | High | High |
| Prevention of Pyroglutamate Formation | Excellent | Moderate | Good |
| Prevention of Glutarimide Formation | Excellent | Moderate | Good |
| Orthogonality to Fmoc Group | Excellent | Excellent | Excellent |
| Cleavage Conditions | Strong Acid (e.g., TFA)[2] | Catalytic Hydrogenation (e.g., H₂/Pd)[1] | Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[1] |
| Suitability for Protected Fragments | No | Yes | Yes |
| Typical Crude Peptide Purity | High | Moderate to High | Moderate to High |
| Common Side Reactions | Minimal; considered the safest choice for standard Fmoc-SPPS.[1] | Partial cleavage during repeated piperidine treatments for Fmoc deprotection.[1] | Potential for side reactions if not completely removed. |
Key Advantages of Benzyl Ester Protection
The primary advantage of the benzyl ester lies in its orthogonality . It is stable to the basic conditions used for Fmoc group removal and the acidic conditions often used to cleave peptides from the resin.[1] This orthogonality allows for the synthesis of protected peptide fragments, as the Bzl group can be selectively removed by catalytic hydrogenation.[1]
Furthermore, benzyl esters enhance the solubility and stability of the protected amino acid, which can be beneficial in both solution-phase and solid-phase synthesis.[3] The use of D-glutamic acid γ-benzyl ester is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, due to its role in enhancing drug efficacy and specificity.[3]
Experimental Protocols
Synthesis of D-Glutamic Acid Dibenzyl Ester p-Toluenesulfonate
This protocol describes a one-pot synthesis of D-glutamic acid dibenzyl ester p-toluenesulfonate, a common starting material.
Materials:
-
D-glutamic acid
-
p-toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
A mixture of D-glutamic acid (0.136 mol), p-toluenesulfonic acid (0.163 mol), benzyl alcohol (0.680 mmol), and cyclohexane (160 mL) is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours.[4]
-
The reaction mixture is cooled to 50 °C, and ethyl acetate (240 mL) is added.[4]
-
The resulting suspension is warmed at reflux for a few minutes and then stirred for 1 hour at room temperature.[4]
-
The precipitate is collected by filtration, washed with ethyl acetate, and dried to yield the desired product.[4]
Selective Deprotection of the γ-Benzyl (OBzl) Ester
This protocol outlines the selective removal of the benzyl protecting group from a peptide.
Materials:
-
Protected peptide or peptide-resin
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Solvent (e.g., Methanol (MeOH), Dimethylformamide (DMF))
-
Hydrogen (H₂) gas source
Procedure:
-
Suspend the protected peptide or peptide-resin in a suitable solvent.[1]
-
Add the Pd/C catalyst to the suspension.[1]
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (typically via a balloon).[1]
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Filter the mixture through celite to remove the catalyst and wash with the solvent.
-
The filtrate containing the deprotected peptide can be further purified as needed.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of benzyl ester protection for D-glutamic acid.
Caption: Workflow for Benzyl Ester Protection and Deprotection.
Caption: Orthogonality of Benzyl Ester Protection.
Conclusion
Benzyl ester protection for the γ-carboxyl group of D-glutamic acid offers a robust and versatile strategy, particularly for the synthesis of complex peptides and protected fragments. Its key advantage of orthogonality to both acid- and base-labile protecting groups allows for selective deprotection and greater flexibility in synthetic design. While potential for partial cleavage under certain conditions exists, careful control of reaction parameters can mitigate this risk. The straightforward methods for its introduction and removal, coupled with the enhanced solubility it imparts, make benzyl ester protection an invaluable tool for researchers and professionals in the field of drug development and peptide chemistry.
References
A Researcher's Guide to D-Glutamic Acid Protection: A Comparative Analysis of Alternatives to Boc-D-Glu(OBzl)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of amino acid protecting groups is paramount to achieving high yield and purity. The choice of side-chain protection for D-glutamic acid, a common non-canonical amino acid in peptide-based therapeutics, significantly influences the prevention of side reactions and the overall synthetic strategy. While Boc-D-Glu(OBzl)-OH has been a staple in traditional Boc/Bzl synthesis, modern Fmoc/tBu strategies have necessitated the use of orthogonal and more versatile alternatives. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols.
The primary alternatives to the benzyl (Bzl) ester protection for the γ-carboxyl group of D-glutamic acid are the tert-butyl (OtBu) ester and the allyl (OAll) ester, typically used within the Fmoc-SPPS framework. The choice between these depends critically on the desired synthetic outcome, such as the need for on-resin side-chain modification or the synthesis of protected peptide fragments.
Performance Comparison of D-Glutamic Acid Side-Chain Protecting Groups
The ideal protecting group must be stable during the repetitive Nα-deprotection steps of SPPS and be selectively removable under conditions that do not degrade the peptide. The following table summarizes the performance characteristics of the most common protecting groups for the D-glutamic acid side chain.
| Parameter | This compound | Fmoc-D-Glu(OtBu)-OH | Fmoc-D-Glu(OAll)-OH |
| Nα-Protection Strategy | Boc | Fmoc | Fmoc |
| Coupling Efficiency | High | High | High |
| Prevention of Pyroglutamate Formation | Moderate | Excellent | Good |
| Prevention of Glutarimide Formation | Moderate | Excellent | Good |
| Orthogonality to Nα-Group | Excellent (to Boc) | Excellent (to Fmoc) | Excellent (to Fmoc) |
| Side-Chain Cleavage Conditions | Catalytic Hydrogenation (e.g., H₂/Pd) or Strong Acid (HF)[1][2] | Strong Acid (e.g., TFA)[1] | Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[1] |
| Suitability for Protected Fragments | Yes[1] | No (cleaved with resin) | Yes[1] |
| Common Side Reactions | Partial cleavage during repeated acidolysis for Boc deprotection. | Alkylation of sensitive residues (Trp, Met) by t-butyl cations during cleavage.[2] | Potential for catalyst contamination of the final peptide.[2] |
| Typical Crude Peptide Purity | Moderate to High | High | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for reproducing results and optimizing synthesis. The following are generalized protocols for key steps in SPPS involving these protected D-glutamic acid derivatives.
Coupling of Fmoc-D-Glu(X)-OH (X = OtBu or OAll)
This protocol outlines the coupling of an Fmoc-protected D-glutamic acid derivative to a resin-bound peptide chain.
-
Materials : Swollen peptide-resin, Fmoc-D-Glu(OtBu)-OH or Fmoc-D-Glu(OAll)-OH (3-5 eq), Coupling agent (e.g., HBTU, HATU; 3-5 eq), Base (e.g., DIPEA, NMM; 6-10 eq), DMF.
-
Procedure :
-
In a reaction vessel, dissolve the Fmoc-D-Glu(X)-OH, coupling agent, and base in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activation mixture to the swollen peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion.
-
Thoroughly wash the resin with DMF and DCM to remove excess reagents.[1]
-
Selective Deprotection of Side-Chain Protecting Groups
These protocols describe the removal of the side-chain protecting groups. The deprotection of the OtBu group typically occurs concurrently with the final peptide cleavage from the resin.
-
A. Deprotection of γ-Benzyl (OBzl) Ester
-
Reagents : Palladium on charcoal (Pd/C) catalyst (10%), Solvent (e.g., MeOH, DMF), Hydrogen gas (H₂).
-
Procedure :
-
Suspend the protected peptide-resin in a suitable solvent.
-
Add the Pd/C catalyst.
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the mixture at room temperature until the reaction is complete, monitoring by a suitable analytical technique like HPLC.[2]
-
Filter the mixture to remove the catalyst.[2]
-
-
-
B. Deprotection of γ-tert-Butyl (OtBu) Ester (During Final Cleavage)
-
Reagents : Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)), Dichloromethane (DCM), Cold diethyl ether.
-
Procedure :
-
-
C. Deprotection of γ-Allyl (OAll) Ester
-
Reagents : Pd(PPh₃)₄ catalyst, Scavenger (e.g., Phenylsilane (PhSiH₃)), DCM.
-
Procedure :
-
Swell the peptide-resin in DCM.
-
Add a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.[1]
-
Agitate the mixture at room temperature for 1-2 hours in the dark.
-
Wash the resin extensively with a chelating solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove palladium residues, followed by DMF and DCM washes.
-
-
Visualization of Synthetic Workflows
The choice of protecting group dictates the possible synthetic pathways. The following diagram illustrates the decision-making process and workflow based on the selected D-glutamic acid derivative.
Caption: Workflow for selecting a D-Glu protecting group.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-D-Glu(OBzl)-OH
For researchers, scientists, and drug development professionals involved in peptide synthesis, the purity of amino acid building blocks is paramount. The quality of Boc-D-Glu(OBzl)-OH, a protected derivative of D-glutamic acid, directly influences the outcome of peptide synthesis, affecting yield, purity, and the biological activity of the final peptide. High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the chemical and enantiomeric purity of this critical raw material.
This guide provides a comprehensive comparison of HPLC methods for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation. We will explore two primary aspects of purity analysis: the determination of chemical purity by Reversed-Phase HPLC (RP-HPLC) and the assessment of enantiomeric purity using Chiral HPLC.
Chemical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful tool for separating this compound from potential process-related impurities and degradation products. The choice of method often represents a trade-off between speed of analysis and the resolution of closely eluting impurities. Below, we compare two common RP-HPLC approaches: a rapid gradient method for high-throughput screening and a high-resolution gradient method for detailed impurity profiling.
Potential Chemical Impurities:
-
Starting Materials: D-Glutamic acid, Benzyl alcohol
-
Reagents: Di-tert-butyl dicarbonate ((Boc)₂O)
-
Byproducts: Boc-D-Glu(OH)-OH (de-benzylation), D-Glu(OBzl)-OH (de-Boc-ylation), and other side-products from the protection steps.
Comparison of RP-HPLC Methods
| Parameter | Method A: Rapid Analysis | Method B: High-Resolution Analysis |
| Objective | Fast quality control and routine screening | Detailed impurity profiling and characterization |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 30-90% B in 15 min | 50-80% B in 30 min |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 20 µL |
| Expected Retention Time | ~ 8.5 min | ~ 15.2 min |
| Resolution of Impurities | Moderate | High |
Experimental Protocols for RP-HPLC
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method A: Rapid Analysis Protocol:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 90 15.1 30 | 20.0 | 30 |
Method B: High-Resolution Analysis Protocol:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 220 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 30.0 80 30.1 50 | 35.0 | 50 |
Workflow for RP-HPLC Purity Analysis.
Enantiomeric Purity Assessment by Chiral HPLC
The presence of the unwanted L-enantiomer, Boc-L-Glu(OBzl)-OH, is a critical quality attribute, as it can lead to the formation of diastereomeric peptide impurities that are difficult to separate and may have different biological properties. Chiral HPLC is the most effective method for quantifying the enantiomeric excess of this compound. We compare two common approaches: Normal-Phase and Reversed-Phase Chiral HPLC.
Potential Enantiomeric Impurity:
-
Boc-L-Glu(OBzl)-OH: The L-enantiomer of the desired product.
Comparison of Chiral HPLC Methods
| Parameter | Method C: Normal-Phase Chiral HPLC | Method D: Reversed-Phase Chiral HPLC |
| Objective | Robust separation of enantiomers | Alternative selectivity and MS-compatibility |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm | Chirobiotic T, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/TFA (90:10:0.1) | Methanol/Acetic Acid/Triethylamine (100:0.02:0.01) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time (D-enantiomer) | ~ 12 min | ~ 9 min |
| Expected Retention Time (L-enantiomer) | ~ 15 min | ~ 11 min |
| Expected Resolution (Rs) | > 2.0 | > 1.8 |
Experimental Protocols for Chiral HPLC
Sample Preparation:
-
Accurately weigh and dissolve approximately 5 mg of the this compound sample in 5 mL of the respective mobile phase to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method C: Normal-Phase Chiral HPLC Protocol:
-
HPLC System: A standard HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak AD-H (or equivalent amylose-based chiral stationary phase), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A freshly prepared and degassed mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 220 nm.
-
Injection Volume: 10 µL.
Method D: Reversed-Phase Chiral HPLC Protocol:
-
HPLC System: A standard HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
Column: Chirobiotic T (or equivalent teicoplanin-based chiral stationary phase), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A freshly prepared and degassed mixture of Methanol, Acetic Acid, and Triethylamine (100:0.02:0.01, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 220 nm.
-
Injection Volume: 10 µL.
Navigating the Complexities of Peptide Characterization: A Comparative Guide to Mass Spectrometry of Peptides Synthesized with Boc-D-Glu(Obzl)-OH
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a critical checkpoint in the journey from design to application. The choice of protecting groups during solid-phase peptide synthesis (SPPS) significantly influences not only the synthetic outcome but also the subsequent analytical characterization. This guide provides an objective comparison of the mass spectrometric behavior of peptides synthesized using Boc-D-Glu(Obzl)-OH, benchmarking it against the widely used Fmoc-D-Glu(OtBu)-OH alternative. We present detailed experimental protocols, comparative data, and visual workflows to empower researchers in selecting the optimal analytical strategy for their specific needs.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a classic approach in SPPS, utilizes the acid-labile Boc group for temporary Nα-amino protection and a benzyl ester for the semi-permanent protection of the glutamic acid side chain. In contrast, the more modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy employs a base-labile Fmoc group for Nα-protection and an acid-labile tert-butyl ester for the side chain, offering a more orthogonal protection scheme. These fundamental differences in chemical properties translate into distinct mass spectrometric fingerprints, which are crucial for in-process monitoring and final quality control.
Performance Comparison in Mass Spectrometry
The mass spectrometric analysis of peptides synthesized with this compound reveals characteristic fragmentation patterns dominated by the lability of both the Boc and benzyl protecting groups. This is in contrast to peptides synthesized with Fmoc-D-Glu(OtBu)-OH, which exhibit different fragmentation behavior. The choice of ionization technique, either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), further influences the observed spectra.
Key Performance Indicators in Mass Spectrometry
| Feature | Peptides with this compound | Peptides with Fmoc-D-Glu(OtBu)-OH |
| Primary Ionization Product | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ |
| In-source Fragmentation | Prone to in-source loss of Boc group (as isobutylene, 56 Da, or tert-butanol, 74 Da) and potentially the benzyl group (91 Da), especially with ESI. | The Fmoc group is generally more stable under standard ESI and MALDI conditions. |
| Characteristic Neutral Losses in MS/MS | - Neutral loss of isobutylene (56 Da) or tert-butanol (74 Da) from the Boc group. - Neutral loss of the benzyl group (91 Da). | - Neutral loss of the Fmoc group (222.2 Da) or fragments thereof. - Neutral loss of isobutylene (56 Da) from the tBu group. |
| Peptide Backbone Fragmentation | Can be suppressed by the dominant fragmentation of the protecting groups, sometimes requiring optimization of collision energy to obtain sufficient sequence-informative b- and y-ions. | Generally provides clearer b- and y-ion series due to the higher stability of the Fmoc group during ionization. |
| Spectral Complexity | Can be higher due to multiple fragmentation pathways of the protecting groups. | Generally lower, leading to easier spectral interpretation. |
Experimental Protocols
Accurate mass spectrometric characterization relies on meticulous sample preparation and optimized instrument parameters. Below are detailed protocols for the analysis of peptides containing this compound using both LC-ESI-MS/MS and MALDI-TOF MS.
Protocol 1: LC-ESI-MS/MS Analysis
This method is suitable for the analysis of peptides directly from a crude or purified sample, providing both molecular weight information and sequence data through tandem mass spectrometry.
Sample Preparation:
-
Reconstitution: Dissolve the lyophilized peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a stock concentration of 1 mg/mL. Use low-adsorption tubes to minimize sample loss.
-
Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| MS1 Scan Range | m/z 300-2000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Stepped or optimized (e.g., 20-40 eV) to observe both protecting group loss and peptide backbone fragmentation. |
Protocol 2: MALDI-TOF MS Analysis
MALDI-TOF is a rapid and sensitive technique, particularly useful for determining the molecular weight of protected peptides with minimal fragmentation.
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as dithranol, in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water. Acidic matrices should be used with caution as they can cause partial cleavage of acid-labile protecting groups.
-
Additive Solution (Optional): Prepare a 10 mg/mL solution of cesium chloride (CsCl) in water. The use of additives like CsCl can promote the formation of stable adducts and reduce fragmentation.
-
Spotting: Mix the peptide sample (1-10 pmol/µL) with the matrix solution and the optional additive solution in a 1:1:1 ratio. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.
MALDI-TOF MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive ion reflector mode |
| Laser | Nitrogen laser (337 nm) |
| Laser Fluence | Optimized for minimal fragmentation |
| Mass Range | m/z 500-5000 |
| Calibration | External or internal calibration with peptide standards |
Visualizing the Workflow and Fragmentation
To further elucidate the analytical process and the characteristic fragmentation patterns, the following diagrams are provided.
A Comparative Guide to the Efficacy of Coupling Reagents for Boc-D-Glu(Obzl)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of reaction success, directly impacting yield, purity, and the suppression of side reactions. This guide provides an objective comparison of the efficacy of different coupling reagents for the activation and coupling of N-α-Boc-D-glutamic acid γ-benzyl ester (Boc-D-Glu(Obzl)-OH), a common building block in the synthesis of peptides and peptidomimetics.
The choice of coupling reagent is pivotal for achieving high efficiency and minimizing side reactions, such as racemization and the formation of undesirable byproducts.[1] This comparison focuses on three widely utilized classes of coupling reagents: uronium/aminium salts (HATU, HBTU), and carbodiimides (EDC) often used in conjunction with an additive like HOBt.
Data Presentation: Performance Comparison of Coupling Reagents
The following table summarizes the general performance characteristics of selected coupling reagents based on established data for similar peptide coupling reactions. The actual performance may vary depending on the specific reaction conditions and substrates.
| Coupling Reagent/System | Reagent Class | Relative Reaction Speed | Typical Purity/Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings due to the formation of a more reactive OAt-ester.[2][3] It is often preferred for rapid coupling protocols.[4][5] |
| HBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | A reliable and widely used reagent, though slightly less reactive than HATU.[3][6] |
| EDC/HOBt | Carbodiimide/Additive | Moderate | Good to High | Low | A cost-effective option. The byproduct, a urea derivative, is water-soluble, facilitating purification in solution-phase synthesis.[4] The addition of HOBt is crucial for suppressing racemization.[4][7] |
Experimental Protocols
The following are representative protocols for the coupling of this compound to a resin-bound amine in solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling using HATU
-
Resin Preparation: Swell the resin with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30-60 minutes. If the N-terminus is protected, perform the standard deprotection protocol (e.g., 20% piperidine in DMF for Fmoc) and wash the resin thoroughly with DMF.[3]
-
Pre-activation: In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (4.0 equivalents) to the solution and stir at room temperature for 10-15 minutes.[2][5]
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.[1]
-
Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.[8]
Protocol 2: Coupling using HBTU
-
Resin Preparation: Follow the same procedure as in Protocol 1, step 1.
-
Reagent Addition: In a reaction vessel containing the resin, add a solution of this compound (2.0 equivalents) in DMF. Subsequently, add a 1.0 M solution of HBTU (2.0 equivalents) and DIPEA (4.0 equivalents). The addition of a 0.5 M HOBt solution in DMF (2.0 equivalents) can further suppress racemization.[5]
-
Coupling: Agitate the mixture at room temperature. The reaction is typically complete in 10-60 minutes.[5]
-
Monitoring: Monitor the reaction for completion using the Kaiser test.[5]
-
Washing: Upon completion, filter and wash the resin as described in Protocol 1, step 5.[5]
Protocol 3: Coupling using EDC/HOBt
-
Resin Preparation: Follow the same procedure as in Protocol 1, step 1.
-
Reagent Addition: Suspend the resin in DCM (10 mL per gram of resin). In a separate vessel, dissolve this compound (5 equivalents) and HOBt (5.5 equivalents) in a minimal amount of DMF. Add this solution to the resin suspension.[8]
-
Coupling: Add N,N'-diisopropylcarbodiimide (DIC) or EDC (5.5 equivalents) to the reaction mixture. Shake the mixture at room temperature. Note: While the provided protocol uses DIC, EDC can be substituted, and its water-soluble urea byproduct is advantageous in solution-phase synthesis.[4][8]
-
Monitoring: Monitor the reaction progress with the ninhydrin test. If the reaction is not complete within four hours, a recoupling may be necessary.[8]
-
Washing: Once the ninhydrin test is negative, filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol or DCM.[8]
Mandatory Visualization
The following diagram illustrates a generalized workflow for a single coupling cycle in solid-phase peptide synthesis.
Caption: General experimental workflow for a peptide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
A Comparative Guide to Peptide Synthesis Utilizing Boc-D-Glu(OBzl)-OH
For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is a critical determinant of success in peptide synthesis. This guide provides an in-depth comparison of Boc-D-Glu(OBzl)-OH within the broader context of solid-phase peptide synthesis (SPPS), offering a clear perspective against the commonly used Fmoc-D-Glu(OtBu)-OH. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations to facilitate informed decisions in your synthetic endeavors.
Performance Comparison: Boc/Bzl vs. Fmoc/tBu Strategies
The choice between this compound and its Fmoc-protected counterpart fundamentally lies in the selection of the overall protecting group strategy. This compound is integral to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which relies on acid-labile protecting groups. In contrast, Fmoc-D-Glu(OtBu)-OH is a cornerstone of the orthogonal Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which employs a base-labile Nα-protecting group and an acid-labile side-chain protecting group.[1][2]
Quantitative Data Summary
The following tables summarize typical quantitative data for the solid-phase synthesis of a model peptide containing a glutamic acid residue using both Boc/Bzl and Fmoc/tBu strategies. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.[1][3]
Table 1: Performance Metrics for a Model Decapeptide Synthesis [1]
| Parameter | This compound (Boc/Bzl Strategy) | Fmoc-D-Glu(OtBu)-OH (Fmoc/tBu Strategy) | Key Considerations |
| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% | Purity is sequence-dependent. The Fmoc strategy may show more side products like aspartimide. |
| Overall Yield | ~50-60% | ~45-55% | The Boc/Bzl strategy can sometimes offer higher yields for routine sequences.[1] |
| Coupling Efficiency (per step) | >99% | >99% | With modern coupling reagents, both strategies can achieve high coupling efficiencies.[1] |
| Deprotection Conditions | Nα-Boc: 50% TFA in DCMFinal (Bzl): HF or Catalytic Transfer Hydrogenation | Nα-Fmoc: 20% Piperidine in DMFFinal (tBu): 95% TFA | Fmoc deprotection is milder for the growing peptide chain.[1] |
Table 2: Common Side Reactions [1][4]
| Strategy | Major Side Products | Mitigation Strategies |
| Boc/Bzl | Pyroglutamate formation, Alkylated products (e.g., anisylation) during HF cleavage.[4] | Perform cleavage at lower temperatures (0-5°C) to minimize anisylation.[4] |
| Fmoc/tBu | Aspartimide formation, Pyroglutamate formation, Piperidinyl adducts.[1] | Addition of HOBt to the piperidine deprotection solution can reduce aspartimide formation.[5] |
Experimental Protocols
Detailed methodologies for the incorporation of this compound in both solid-phase and solution-phase peptide synthesis are provided below.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a single coupling cycle for adding a this compound residue to a growing peptide chain on a solid support, such as Merrifield resin.[1][4]
1. Resin Preparation and Swelling:
-
Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.[1]
2. Nα-Boc Deprotection:
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide.[1]
-
Wash the resin with DCM (3 times), isopropanol (2 times), and DCM (3 times).[1]
3. Neutralization:
-
Neutralize the resin by treating it with a 10% solution of diisopropylethylamine (DIEA) in DCM for 5 minutes. Repeat this step once.[1]
-
Wash the resin thoroughly with DCM (3 times) to remove excess base.[1]
4. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), a coupling agent such as HCTU (2.9 equivalents), and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).[1]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.[4]
-
Agitate the reaction mixture for 1-2 hours.[4]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[1]
5. Washing:
-
Wash the peptide-resin with DMF (3 times) to remove excess reagents and byproducts.[4]
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
7. Final Cleavage and Deprotection:
-
After the final coupling and Nα-Boc deprotection, wash the resin with DCM and dry it under a vacuum.[1]
-
The peptide can be cleaved from the resin and the benzyl side-chain protecting group can be removed simultaneously using a strong acid like hydrofluoric acid (HF) or through catalytic transfer hydrogenation.[1]
-
For catalytic transfer hydrogenation, suspend the peptide-resin in a mixture of formic acid and methanol. Add 10% Palladium on carbon (Pd/C) catalyst and stir the mixture at room temperature for 2-4 hours.[1]
-
Filter the catalyst, evaporate the solvent, and precipitate the peptide with cold diethyl ether.[1]
Solution-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the coupling of this compound to an amino acid ester in solution.
1. Neutralization of Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent) and a base like triethylamine (TEA) or N-methylmorpholine (NMM) (1 equivalent) in anhydrous DCM.[6]
-
Stir for 15-30 minutes at 0°C.[6]
2. Activation of this compound:
-
In a separate flask, dissolve this compound (1 equivalent) and a racemization suppressant like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM and cool to 0°C.[6]
3. Coupling Reaction:
-
To the solution from step 2, add a solution of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.[6]
-
Stir for 15 minutes at 0°C.[6]
-
Add the neutralized amino acid ester solution from step 1 to this mixture.[6]
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[6]
4. Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.[6]
-
Wash the organic layer successively with 1M HCl, water, 5% NaHCO₃ solution, water, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[6]
-
The crude product can be purified by recrystallization or silica gel column chromatography.[6]
Visualizing the Workflow and Potential Challenges
To further clarify the processes and potential side reactions associated with the use of this compound, the following diagrams are provided.
Caption: Workflow for a single coupling cycle in Boc/Bzl solid-phase peptide synthesis.
Caption: Potential side reactions involving the Glu(OBzl) residue during strong acid cleavage.[4]
Conclusion
The selection between this compound and Fmoc-D-Glu(OtBu)-OH is a strategic decision contingent on the specific requirements of the target peptide, the desired scale of synthesis, and available laboratory infrastructure. The Boc/Bzl strategy, while representing an older methodology, remains a robust and valuable approach, particularly for routine synthesis and sequences where Fmoc-related side reactions like aspartimide formation are a significant concern.[1] The advent of milder cleavage techniques, such as catalytic transfer hydrogenation, has mitigated some of the drawbacks associated with the harsh acid treatments traditionally required.[1]
Conversely, the Fmoc/tBu strategy is the modern standard for SPPS, favored for its milder deprotection conditions that are compatible with a wider array of sensitive functional groups and complex peptide structures.[1] A thorough understanding of the underlying chemistry, potential side reactions, and the specific context of the target peptide will ultimately guide the researcher to the most appropriate and successful synthetic strategy.
References
A Comparative Guide to the Synthesis of Complex Peptides Using Boc-D-Glu(OBzl)-OH
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is paramount to the successful synthesis of complex peptides. The incorporation of D-amino acids, such as D-glutamic acid, is a common strategy to enhance peptide stability and biological activity. This guide provides an objective comparison of using Boc-D-Glu(OBzl)-OH within the traditional Boc/Bzl protection strategy against its main alternative, Fmoc-D-Glu(OtBu)-OH, used in the more prevalent Fmoc/tBu strategy.
The core difference between these two approaches lies in their chemical orthogonality.[1] The Boc/Bzl strategy is considered quasi-orthogonal, relying on different strengths of acid for the removal of the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups.[1][2] In contrast, the Fmoc/tBu strategy offers true orthogonality, with the Nα-Fmoc group being removed by a mild base, while the tert-butyl-based side-chain protecting groups are removed by acid.[1][2] This fundamental distinction dictates the entire synthetic workflow, from reaction conditions to potential side reactions and final cleavage protocols.[3]
Quantitative Performance Comparison
The choice between the Boc/Bzl and Fmoc/tBu strategies for incorporating D-glutamic acid has a significant impact on key synthesis outcomes. The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide containing a D-Glu residue, highlighting the performance differences between this compound and Fmoc-D-Glu(OtBu)-OH.
| Parameter | Boc/Bzl Strategy with this compound | Fmoc/tBu Strategy with Fmoc-D-Glu(OtBu)-OH | Notes |
| Resin Type | Merrifield or PAM Resins[4] | Rink Amide or Wang Resins | Resin choice depends on the desired C-terminus (acid or amide). |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5] | 20% Piperidine in N,N-Dimethylformamide (DMF)[6] | Boc strategy requires repeated exposure to strong acid.[1] |
| Coupling Efficiency (per step) | >99%[4] | >99% | Monitored by tests like the Kaiser test for free primary amines.[4] |
| Coupling Efficiency (D-Glu) | ~95-99%[4] | ~97-99% | May require double coupling or optimized reagents for difficult sequences.[4] |
| Overall Crude Peptide Yield | 60 - 80%[4] | 65 - 85% | Highly dependent on peptide length and sequence complexity.[4] |
| Crude Peptide Purity (HPLC) | 50 - 70%[4] | 55 - 75% | Purification is typically required to remove deletion and side-product sequences.[4] |
| Final Purified Peptide Yield | 20 - 40%[4] | 25 - 45% | Represents the yield after preparative HPLC purification.[4] |
| Final Cleavage/Deprotection | Hydrogen Fluoride (HF) or TFMSA; Catalytic Hydrogenation[3][7] | 95% TFA with scavengers[6] | HF requires specialized, hazardous equipment.[1][8] |
Logical Workflow for Peptide Synthesis
The decision-making process and synthetic workflows for the Boc and Fmoc strategies are distinct, primarily differing in the deprotection and final cleavage steps.
Caption: Decision logic for choosing between Boc and Fmoc strategies.
Experimental Protocols
Detailed methodologies for the incorporation of this compound and its Fmoc alternative in solid-phase peptide synthesis (SPPS) are provided below.
Protocol 1: Incorporation of this compound via Boc-SPPS
This protocol outlines a manual cycle for adding a this compound residue to a growing peptide chain on a Merrifield resin.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in Dichloromethane (DCM) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DI(S)PEA (6 eq.) in N,N-Dimethylformamide (DMF).[3] Allow to activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for 2-4 hours. Monitor the reaction's completion using a Kaiser test.[3] If the test is positive, wash the resin and repeat the coupling.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and Isopropanol (IPA) (2x).
-
Nα-Boc Deprotection:
-
Washing and Neutralization:
-
Chain Elongation: The resin is now ready for the next coupling cycle. Repeat steps 2-6 for each subsequent amino acid.
Caption: Workflow for a single coupling cycle in Boc/Bzl SPPS.
Protocol 2: Incorporation of Fmoc-D-Glu(OtBu)-OH via Fmoc-SPPS
This protocol outlines a manual cycle for adding an Fmoc-D-Glu(OtBu)-OH residue using a Rink Amide resin.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 eq.), HCTU (2.9 eq.), and DI(S)PEA (6 eq.) in DMF. Allow to activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for 1-2 hours. Monitor reaction completion with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).[3]
-
Nα-Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine and cleaved Fmoc adducts.[3]
-
Chain Elongation: The resin is now ready for the next coupling cycle. Repeat steps 2-6 for each subsequent amino acid.
Caption: Workflow for a single coupling cycle in Fmoc/tBu SPPS.
Discussion of Side Reactions
Both synthetic strategies are susceptible to side reactions involving the glutamic acid residue, which can affect the final purity and yield.
-
Side Reactions with this compound:
-
Pyroglutamate Formation: If D-glutamic acid is at the N-terminus, the free amine generated after Boc deprotection can cyclize onto the side-chain carboxyl group, particularly during the neutralization or subsequent coupling step.[3] This can be minimized by ensuring rapid and efficient coupling.
-
Acid-Catalyzed Side Reactions: During the final, harsh acid cleavage (e.g., with HF), the benzyl protecting groups can lead to alkylation of sensitive residues like tryptophan and methionine if scavengers are not used effectively.[3]
-
-
Side Reactions with Fmoc-D-Glu(OtBu)-OH:
-
Aspartimide Formation: This is a significant side reaction where the peptide backbone nitrogen attacks the side-chain carbonyl of the glutamic acid residue, forming a cyclic imide.[3] This is particularly problematic during the repeated base-catalyzed Fmoc deprotection steps.[3] The resulting imide can open to form a mixture of α- and β-peptides, which are often difficult to separate.
-
Conclusion and Recommendations
The choice between this compound and Fmoc-D-Glu(OtBu)-OH is a strategic decision based on the target peptide's specific requirements and the available synthetic infrastructure.[3]
This compound remains a valuable and cost-effective tool, especially for:
-
Large-scale synthesis where the lower cost of Boc-protected amino acids is a significant advantage.[]
-
Synthesis of hydrophobic peptides or sequences prone to aggregation, as the strong acidic deprotection steps can help disrupt secondary structures that hinder coupling.[1]
-
Peptides where aspartimide formation is a major concern , making the Boc/Bzl strategy a more robust synthetic route.[3]
Fmoc-D-Glu(OtBu)-OH is the modern standard for SPPS, favored for:
-
Compatibility with complex, sensitive peptides , such as those with glycosylation or phosphorylation, due to its milder, base-labile deprotection conditions.[1]
-
Automated synthesis , where the avoidance of harsh acids and specialized HF cleavage apparatus is highly desirable.
-
Orthogonality , which simplifies the deprotection strategy for complex molecules with multiple protecting groups.[3]
Ultimately, a thorough understanding of the underlying chemistry, potential side reactions, and the specific context of the target peptide—such as in the synthesis of complex GLP-1 analogues or peptide-drug conjugates—will guide the researcher to the most appropriate and successful synthetic strategy.[3][10][]
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2020074583A1 - Process for the manufacture of glp-1 analogues - Google Patents [patents.google.com]
Evaluating the Cost-Effectiveness of Boc-D-Glu(Obzl)-Oh in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the large-scale production of peptide-based active pharmaceutical ingredients (APIs). The choice of protecting group strategy for trifunctional amino acids like glutamic acid significantly influences process efficiency, final product purity, and overall manufacturing cost. This guide provides an objective comparison of the cost-effectiveness of using Boc-D-Glu(Obzl)-Oh within the Boc/Bzl strategy versus its common alternative, Fmoc-D-Glu(OtBu)-OH, in the widely adopted Fmoc/tBu strategy for large-scale peptide synthesis.
The Boc/Bzl strategy is a classic approach in solid-phase peptide synthesis (SPPS), valued for its robustness, particularly in the synthesis of long and complex peptides.[1] Conversely, the Fmoc/tBu strategy has become the mainstream choice for its milder reaction conditions and suitability for automation.[2] This comparison aims to provide a data-driven framework to aid in selecting the most suitable glutamic acid derivative for specific large-scale synthesis needs.
Performance and Cost Comparison
The cost-effectiveness of each strategy is a multifaceted equation, balancing the upfront costs of raw materials with process efficiency, waste generation, and the final product's quality.[2]
Table 1: Raw Material and Reagent Cost Considerations
| Parameter | This compound (Boc/Bzl Strategy) | Fmoc-D-Glu(OtBu)-OH (Fmoc/tBu Strategy) | Analysis |
| Protected Amino Acid Cost | Generally lower initial cost for bulk quantities.[2][] | Generally higher, but prices are becoming more competitive due to economies of scale.[2][] | The synthesis of Boc-protected amino acids is a mature process, which can lead to lower bulk pricing. However, the market for Fmoc-amino acids is larger and more competitive.[5] |
| Solvent Consumption | Utilizes solvents like dichloromethane (DCM), which are relatively inexpensive.[2] | Typically employs N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[2] | SPPS is a solvent-intensive process, making solvent cost and disposal significant economic and environmental factors on a large scale.[2] |
| Deprotection Reagents | Requires trifluoroacetic acid (TFA) for Nα-deprotection and hazardous hydrogen fluoride (HF) for final cleavage.[6][7] | Uses piperidine for Nα-deprotection and TFA for final cleavage.[8] | The cost and handling of hazardous reagents like HF add significant expense and require specialized equipment for the Boc/Bzl strategy.[6] |
| Coupling Reagents | Traditionally paired with less expensive coupling reagents like DCC/HOBt.[] | Compatible with a wide range of modern, highly efficient (but often more expensive) coupling reagents like HBTU and HATU.[] | The higher efficiency of modern coupling reagents can lead to better overall yields, potentially offsetting their higher cost.[] |
Table 2: Process Parameters and Efficiency
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Analysis |
| Nα-Deprotection Conditions | Repetitive use of strong acid (e.g., TFA).[6] | Repetitive use of a mild base (e.g., piperidine).[6] | The milder conditions of the Fmoc strategy are more compatible with sensitive peptide sequences.[6] |
| Final Cleavage Conditions | Harsh, strong acid (e.g., HF).[6][7] | Moderate acid (e.g., TFA).[6] | The use of HF requires specialized, expensive equipment and stringent safety protocols.[9] |
| Automation Compatibility | Amenable to automation, but the use of strong acids can be challenging for some systems. | Highly amenable to automation, which is a key advantage for large-scale production.[] | Modern peptide synthesizers are predominantly designed for Fmoc chemistry.[] |
| Cycle Time | Can be longer due to neutralization steps. | Generally shorter reaction times can enhance synthesis efficiency.[] | Faster cycle times can lead to higher throughput in a manufacturing setting. |
| Waste Management | Generates hazardous waste, particularly from HF cleavage.[6] | Waste management is relatively more straightforward, aligning better with green chemistry principles.[] | The cost of hazardous waste disposal is a significant factor in large-scale synthesis.[6] |
Table 3: Final Product Quality and Yield
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Analysis |
| Crude Peptide Purity | May be lower due to harsher deprotection conditions.[2] | Generally higher due to milder conditions and fewer side reactions.[2] | Higher crude purity significantly reduces the cost and complexity of downstream purification.[2] |
| Overall Yield | Can be higher for certain sequences, particularly those prone to aggregation, as repetitive TFA treatment can disrupt secondary structures.[2][10] | High coupling yields, often exceeding 99%, are critical for the synthesis of long peptides.[2] | Even small losses at each step can significantly impact the overall yield of a long peptide.[2] |
| Side Reactions | Prone to acid-catalyzed side reactions.[10] | Susceptible to base-catalyzed side reactions like aspartimide formation.[10] | The choice of strategy can be influenced by the peptide sequence to minimize known side reactions. |
| Compatibility with Modifications | Less suitable for acid-sensitive modifications like glycosylation and phosphorylation.[11] | The milder deprotection conditions are compatible with a wide range of post-translational modifications.[11] | This is a critical consideration for the synthesis of many modern therapeutic peptides. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis using this compound
This protocol outlines a general cycle for the incorporation of a this compound residue in SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).[2]
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[2]
-
Washing: Wash the resin with DCM to remove residual TFA.[2]
-
Neutralization: Neutralize the protonated N-terminal amine with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).[2]
-
Washing: Wash the resin with DMF.[2]
-
Coupling: Add a solution of this compound (typically 2-4 equivalents) and a coupling agent (e.g., HBTU) in a suitable solvent (e.g., DMF/DCM) to the resin.[2]
-
Washing: Wash the resin with DMF and DCM.[2]
-
Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain benzyl protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF), in the presence of scavengers.[2]
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-D-Glu(OtBu)-OH
This protocol outlines a general cycle for the incorporation of an Fmoc-D-Glu(OtBu)-OH residue in SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin) in DMF.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with a solution of 20% piperidine in DMF.[12]
-
Washing: Wash the resin with DMF to remove residual piperidine and dibenzofulvene adducts.
-
Coupling: Add a solution of Fmoc-D-Glu(OtBu)-OH (typically 2-4 equivalents) and a coupling agent (e.g., HBTU) and a base (e.g., DIEA) in DMF to the resin.
-
Washing: Wash the resin with DMF.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain tert-butyl protecting groups simultaneously using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).[12]
Visualizing the Workflow
Caption: Workflow for a single coupling cycle using the Boc/Bzl strategy in SPPS.
Caption: Workflow for a single coupling cycle using the Fmoc/tBu strategy in SPPS.
Conclusion
The choice between this compound within a Boc/Bzl strategy and Fmoc-D-Glu(OtBu)-OH in an Fmoc/tBu strategy for large-scale peptide synthesis is a complex decision that requires a thorough evaluation of various factors.
The Boc/Bzl strategy , utilizing this compound, offers potential cost savings on raw materials and is a well-established method that can be advantageous for synthesizing difficult, hydrophobic, or aggregation-prone peptides.[2][6] However, these benefits can be outweighed by the harsh final cleavage conditions requiring hazardous HF, which entails significant safety and infrastructure costs, and can lead to lower crude purity, thereby increasing downstream purification expenses.[6]
The Fmoc/tBu strategy , with Fmoc-D-Glu(OtBu)-OH, is often considered more cost-effective in the long run for large-scale manufacturing.[6] Its milder reaction conditions, higher crude purity for many sequences, and excellent suitability for automation contribute to better overall process efficiency and reproducibility.[2] Although the initial cost of Fmoc-protected amino acids may be higher, these factors can reduce the burden of downstream processing and lead to a more economically viable process for many modern peptide therapeutics.[2]
Ultimately, the optimal strategy depends on the specific peptide sequence, the scale of production, available equipment, and a comprehensive analysis of the total cost of goods, including raw materials, solvent and reagent consumption, waste disposal, and purification. For new processes and complex peptides with sensitive modifications, the robustness and safety profile of the Fmoc/tBu strategy present a compelling case. For legacy products or simpler sequences where raw material cost is the primary driver and the necessary infrastructure is in place, a well-optimized Boc-based process can still be a highly effective approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Boc-D-Glu(OBzl)-OH: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Boc-D-Glu(OBzl)-OH, ensuring compliance and minimizing risk.
Core Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. The chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[1]
-
Respiratory Protection: In situations where dust formation is possible, a dust respirator (such as a type N95 (US) or type P1 (EU EN 143)) should be used.[1][2]
-
Body Protection: A lab coat or other protective suit is necessary to prevent skin contact.
Engineering Controls:
-
Work in a well-ventilated area.[1] If user operations generate dust, fume, or mist, use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[3]
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations.[3][4] The following protocol provides a general framework that should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is pure, unused this compound or if it is contaminated with other materials (e.g., solvents, paper towels, gloves).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS department.
-
-
Containerization:
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tightly closed lid. For solid waste, a wide-mouth plastic or glass container is suitable.[3]
-
Proper Labeling: The waste container must be clearly labeled with:
-
The full chemical name: "this compound"
-
The quantity of the waste
-
The date of accumulation
-
Hazard classification (consult your EHS department for specific requirements)
-
-
-
Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Follow their specific procedures for scheduling and documenting the waste transfer.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C17H23NO6 | [1][2][5] |
| Molecular Weight | 337.37 g/mol | [1][2] |
| Melting Point | 69-71 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| CAS Number | 35793-73-8 | [5] |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound.
Caption: Disposal workflow for this compound waste.
Spill and Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area.[1] Avoid dust formation and do not breathe in the dust.[1][3]
-
Small Spills: Use appropriate tools to carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1][3]
-
Large Spills: Use a shovel to place the material into a convenient waste disposal container.[3]
Ensure adequate ventilation during cleanup. Do not let the product enter drains.[1]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling Boc-D-Glu(Obzl)-Oh
This guide provides immediate, essential safety and logistical information for handling Boc-D-Glu(Obzl)-OH in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear operational and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The minimum required PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[1]
-
Hand Protection: Chemical-resistant nitrile gloves are required. Gloves must be inspected before use and changed immediately if contaminated.[1][2]
-
Body Protection: A standard laboratory coat must be worn and kept buttoned to protect clothing and skin.[1]
-
Respiratory Protection: Due to the powdered nature of the compound and the potential for respiratory irritation, work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If dust is generated, a NIOSH-approved N95 respirator or higher is necessary.[1][3]
-
Footwear: Closed-toe shoes that fully cover the foot are mandatory in the laboratory.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₆ | [2][3] |
| Molecular Weight | 337.37 g/mol | [2][3] |
| Physical Form | White to off-white solid/powder | [1] |
| Melting Point | ~110 °C (decomposes) | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
Operational Plan: Safe Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
1. Engineering Controls and Preparation:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure a calibrated analytical balance is placed within the fume hood or in a ventilated balance enclosure for weighing the compound.[1]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood before handling the chemical.
-
Have a designated waste container ready and properly labeled for this compound waste.[4]
2. Handling Procedures:
-
Don all required PPE as outlined above.
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Use a clean, dry spatula to transfer the desired amount of the chemical onto a weigh boat.
-
If dissolving the compound, add the solvent to the receiving flask first, and then slowly add the this compound to the solvent to minimize dust formation.
-
Keep the container tightly closed when not in use.[1]
3. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
4. Disposal Plan:
-
Waste Identification and Segregation: All materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be considered chemical waste. Do not mix this waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Containerization: Place all solid waste into a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and any associated hazards.[4]
-
Disposal Request: Follow your institution's specific procedures for chemical waste pickup. Do not dispose of this compound down the drain.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
